Technical Documentation Center

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
  • CAS: 1807939-90-7

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride: A Technical Guide

Executive Summary The incorporation of cyclobutane rings into pharmaceutical scaffolds is a proven strategy for rigidifying molecular backbones, improving metabolic stability, and modulating lipophilicity. Specifically,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclobutane rings into pharmaceutical scaffolds is a proven strategy for rigidifying molecular backbones, improving metabolic stability, and modulating lipophilicity. Specifically, 3-arylcyclobutan-1-amines are highly valued as bioisosteres for flexible phenethylamines and as conformationally restricted pharmacophores[1].

This whitepaper details a robust, scalable, and chemoselective four-step synthetic pathway for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride . The strategy leverages a classical[2+2] cycloaddition to construct the strained four-membered ring, followed by regioselective dechlorination and a chemoselective reductive amination.

Retrosynthetic Strategy & Pathway Design

The construction of the cyclobutane core is most efficiently achieved early in the synthesis. The retrosynthetic disconnection relies on the well-documented [2+2] cycloaddition of an activated ketene with a styrene derivative[2][3].

By utilizing 3-chlorostyrene and in situ generated dichloroketene, we establish the carbon framework with predictable regiochemistry. Subsequent reductive dechlorination removes the activating halogens, setting the stage for the late-stage installation of the primary amine via reductive amination[1][4]. Finally, isolation as the hydrochloride salt ensures long-term stability and high purity.

Retrosynthesis A 3-(3-Chlorophenyl) cyclobutan-1-amine HCl B 3-(3-Chlorophenyl) cyclobutan-1-amine A->B HCl Salt Formation C 3-(3-Chlorophenyl) cyclobutan-1-one B->C Reductive Amination D 2,2-Dichloro-3-(3-chlorophenyl) cyclobutan-1-one C->D Reductive Dechlorination E 3-Chlorostyrene + Trichloroacetyl Chloride D->E [2+2] Cycloaddition

Fig 1: Retrosynthetic pathway for 3-(3-Chlorophenyl)cyclobutan-1-amine HCl.

Step-by-Step Experimental Methodologies

Step 1: [2+2] Cycloaddition to 2,2-Dichloro-3-(3-chlorophenyl)cyclobutan-1-one

Causality & Logic: Dichloroketene is highly reactive and prone to rapid dimerization. To prevent this, it must be generated in situ at a low steady-state concentration. We achieve this by the slow, dropwise addition of trichloroacetyl chloride to a suspension of zinc dust (or a Zn-Cu couple) in the presence of the alkene[2]. The cycloaddition proceeds via an orthogonal [π2s + π2a] transition state, dictated by Woodward-Hoffmann rules, ensuring strict regiocontrol where the carbonyl carbon bonds to the less sterically hindered terminal carbon of the styrene[2][3].

Self-Validating Protocol:

  • Setup: In an oven-dried, argon-flushed round-bottom flask, suspend activated zinc dust (2.0 equiv) and 3-chlorostyrene (1.0 equiv) in anhydrous diethyl ether (0.5 M).

  • Addition: Dissolve trichloroacetyl chloride (1.5 equiv) in anhydrous diethyl ether and add dropwise via an addition funnel over 2 hours at room temperature.

  • Validation: The reaction is self-indicating; a mild exotherm will cause the ether to gently reflux. The grey zinc suspension will gradually darken.

  • Workup: After 4 hours, monitor via TLC (Hexanes/EtOAc 9:1; UV active). Filter the mixture through a pad of Celite to remove zinc salts. Wash the filtrate with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Reductive Dechlorination to 3-(3-Chlorophenyl)cyclobutan-1-one

Causality & Logic: The α,α-dichloro groups must be removed without reducing the cyclobutanone carbonyl or the aromatic C-Cl bond. Zinc dust in glacial acetic acid facilitates a highly chemoselective single-electron transfer (SET) reductive cleavage of the aliphatic C-Cl bonds[2].

Self-Validating Protocol:

  • Setup: Dissolve the crude 2,2-dichloro-3-(3-chlorophenyl)cyclobutan-1-one in glacial acetic acid (0.3 M).

  • Reaction: Add activated zinc dust (4.0 equiv) portion-wise at room temperature.

  • Validation: The addition will trigger an exothermic reaction. Control the temperature with a water bath to keep it below 40 °C. Complete consumption of the starting material should be verified by TLC (Hexanes/EtOAc 8:2) after 2 hours; the dechlorinated product will have a significantly lower Rf value.

  • Workup: Filter through Celite. Dilute the filtrate with water and extract with ethyl acetate. Neutralize the organic layer with saturated NaHCO₃ until bubbling ceases. Dry and concentrate.

Step 3: Reductive Amination to 3-(3-Chlorophenyl)cyclobutan-1-amine

Causality & Logic: Converting the ketone to a primary amine requires an ammonia source and a reducing agent. Ammonium acetate (NH₄OAc) is used in large excess as it acts as both the nitrogen source and a weak acid buffer (pH ~6), which is optimal for iminium ion formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder hydride source that selectively reduces the transient iminium ion without reducing the starting ketone[4].

Self-Validating Protocol:

  • Setup: Dissolve 3-(3-chlorophenyl)cyclobutan-1-one (1.0 equiv) in methanol (0.2 M). Add ammonium acetate (10.0 equiv) and stir for 2 hours at room temperature to establish the imine/iminium equilibrium.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 12 hours.

  • Validation: Monitor via TLC (DCM/MeOH 9:1). The product amine will streak near the baseline under UV but will yield a distinct deep purple/pink spot when stained with ninhydrin and heated, confirming the presence of a primary amine.

  • Workup: Quench with 1M NaOH to pH 10 (to free-base the amine). Extract thoroughly with dichloromethane (3x). Dry over Na₂SO₄ and concentrate.

Mechanism K 3-(3-Chlorophenyl)cyclobutan-1-one H Hemiaminal Intermediate K->H + NH3 (from NH4OAc) I Iminium Ion H->I - H2O (Weak Acid Catalysis) C cis-3-(3-Chlorophenyl)cyclobutan-1-amine I->C NaBH(OAc)3 (Hydride attack from trans face) T trans-3-(3-Chlorophenyl)cyclobutan-1-amine I->T NaBH(OAc)3 (Hydride attack from cis face)

Fig 2: Mechanism of the reductive amination step yielding cis and trans isomers.

Step 4: Hydrochloride Salt Formation

Causality & Logic: Free primary amines are susceptible to oxidative degradation and can be difficult to handle as viscous oils. Conversion to the hydrochloride salt locks the molecule into a stable, highly crystalline solid. Using anhydrous HCl in dioxane prevents hydrolysis and drives the immediate precipitation of the salt from a non-polar solvent like ether.

Self-Validating Protocol:

  • Setup: Dissolve the crude free-base amine in anhydrous diethyl ether (0.1 M) and cool to 0 °C in an ice bath.

  • Reaction: Dropwise, add 4M HCl in dioxane (1.2 equiv).

  • Validation: A white precipitate will form instantaneously upon the addition of the acid.

  • Workup: Stir for 30 minutes, then collect the solid via vacuum filtration. Wash the filter cake with cold anhydrous ether and dry under high vacuum to afford the final 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

Quantitative Data & Yield Analysis

The following table summarizes the expected parameters for a standard 10-gram scale synthesis, assuming rigorous adherence to anhydrous techniques.

StepTransformationKey ReagentsTimeExpected YieldPurification Method
1 [2+2] CycloadditionTrichloroacetyl chloride, Zn dust4 h75 - 82%Filtration (Celite), used crude
2 DechlorinationZn dust, Glacial AcOH2 h85 - 90%Aqueous Workup, used crude
3 Reductive AminationNH₄OAc, NaBH(OAc)₃14 h60 - 70%Acid/Base Extraction
4 Salt Formation4M HCl in Dioxane, Et₂O1 h> 95%Precipitation & Filtration

Note: The overall isolated yield across the 4-step sequence typically ranges from 36% to 49%.

Stereochemical Considerations

The reductive amination of 3-substituted cyclobutanones inherently produces a diastereomeric mixture of cis and trans isomers. The cyclobutane ring adopts a puckered conformation to relieve torsional strain.

During the reduction of the iminium ion (Step 3), the bulky hydride reagent (NaBH(OAc)₃) preferentially attacks from the less sterically hindered face. The 3-(3-chlorophenyl) group occupies a pseudo-equatorial position to minimize 1,3-diaxial-type interactions. Consequently, hydride delivery predominantly occurs from the opposite face, generally favoring the formation of the cis-isomer as the major kinetic and thermodynamic product. If stereochemical purity is required for downstream drug development, the cis and trans isomers can typically be separated at the free-base stage via preparative HPLC, or occasionally through fractional recrystallization of the hydrochloride salt from ethanol/ethyl acetate mixtures.

References

  • Benchchem. Cyclobutanone, 2,2-dichloro-3-phenyl- | 13866-28-9. Benchchem Product Database. 2

  • National Institutes of Health (NIH). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. 3

  • Benchchem. The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Benchchem Application Notes.1

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry - ACS Publications.4

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(3-Chlorophenyl)cyclobutan-1-amine HCl

This guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, a molecule of interest in contemporary drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, a molecule of interest in contemporary drug discovery and development. Intended for researchers, scientists, and professionals in the pharmaceutical and chemical sciences, this document elucidates the causal relationships behind experimental choices, ensuring a robust and self-validating methodology.

Introduction: The Significance of Three-Dimensional Structural Knowledge

In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. It governs the molecule's physicochemical properties, dictates its interactions with biological targets, and ultimately influences its efficacy and safety as a therapeutic agent. 3-(3-Chlorophenyl)cyclobutan-1-amine and its hydrochloride salt represent a class of compounds with potential applications in various therapeutic areas. The cyclobutane moiety, an underrepresented yet attractive three-dimensional scaffold, offers a unique conformational landscape for fragment-based drug discovery.[1] Understanding the solid-state structure of the hydrochloride salt is crucial for controlling its polymorphism, solubility, and stability—all critical factors in drug development.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information.[2][3] It provides unambiguous data on bond lengths, bond angles, and the intricate network of intermolecular interactions that define the crystal lattice.[2] This guide will walk through the essential steps of a hypothetical, yet plausible, crystal structure analysis of 3-(3-Chlorophenyl)cyclobutan-1-amine HCl, from synthesis to the final refined structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful SCXRD experiment. The journey to obtaining such a crystal begins with the synthesis of the target compound and subsequent crystallization.

Synthetic Pathway

The synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine can be approached through various established routes for cyclobutane derivatives. A plausible method involves the reductive amination of a suitable cyclobutanone precursor.[1] The hydrochloride salt is then typically formed by treating the free amine with hydrochloric acid in an appropriate solvent.

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine HCl

  • Synthesis of the Free Amine: To a solution of 3-(3-chlorophenyl)cyclobutan-1-one in methanol, add a solution of ammonia in methanol and sodium cyanoborohydride. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude amine is purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-(3-Chlorophenyl)cyclobutan-1-amine HCl as a white solid.

Crystallization Strategy

The growth of single crystals suitable for X-ray diffraction is often a matter of patient experimentation. The choice of solvent and crystallization technique is critical. For a hydrochloride salt like the title compound, a variety of solvents and solvent systems should be screened.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to gradual supersaturation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For 3-(3-Chlorophenyl)cyclobutan-1-amine HCl, a mixture of ethanol and water or methanol and diethyl ether could be promising solvent systems for growing diffraction-quality crystals.[4]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the core of the structural analysis begins with the collection of X-ray diffraction data.[5]

Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] The crystal is rotated, and a series of diffraction images are collected at various orientations.[5]

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a cryoloop.

  • Data Collection Temperature: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6]

  • Diffractometer: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector.[2][7]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.[6]

Diagram of the Single-Crystal X-ray Diffraction Workflow

scxrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine HCl Crystallization Crystallization Synthesis->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Analysis Data Analysis & Interpretation Validation->Analysis Deposition Deposition to CSD Analysis->Deposition

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction study.

Structure Solution and Refinement

The integrated diffraction intensities provide the magnitudes of the structure factors, but the phase information is lost.[8] The "phase problem" is the central challenge in crystallography and is typically solved using direct methods or Patterson methods. Once an initial structural model is obtained, it is refined against the experimental data using least-squares methods.[6][9]

The refinement process involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors.[10] Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.[4]

Results and Discussion: A Hypothetical Structural Analysis

As the specific crystallographic data for 3-(3-Chlorophenyl)cyclobutan-1-amine HCl is not publicly available, this section will present a hypothetical yet realistic analysis based on the known principles of chemical bonding and intermolecular interactions.

Crystallographic Data Summary

The following table summarizes the kind of crystallographic data that would be obtained from a successful analysis.

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₃Cl₂N
Formula Weight218.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.789(5)
β (°)105.21(2)
Volume (ų)1055.6(7)
Z4
Density (calculated)1.372 g/cm³
Absorption Coefficient0.65 mm⁻¹
F(000)456
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.123
Molecular Structure and Conformation

The asymmetric unit would likely contain one protonated 3-(3-Chlorophenyl)cyclobutan-1-amine cation and one chloride anion. The cyclobutane ring is expected to be puckered, not planar, to relieve ring strain. The degree of puckering and the relative orientation of the chlorophenyl and amino groups (cis or trans) would be definitively established. The conformation of the chlorophenyl group relative to the cyclobutane ring will also be a key feature.

Intermolecular Interactions and Crystal Packing

In the hydrochloride salt, the ammonium group is a strong hydrogen bond donor, while the chloride anion is a strong hydrogen bond acceptor. Therefore, a network of N-H···Cl hydrogen bonds is expected to be a dominant feature of the crystal packing. These interactions would likely link the cations and anions into chains, layers, or a three-dimensional network, significantly influencing the crystal's stability and physical properties.

Diagram of Hypothetical Intermolecular Interactions

intermolecular_interactions cation1 R-NH3+ anion1 Cl- cation1->anion1 N-H···Cl cation2 R-NH3+ anion1->cation2 N-H···Cl anion2 Cl- cation2->anion2 N-H···Cl cation3 R-NH3+ anion2->cation3 N-H···Cl

Sources

Foundational

An In-depth Technical Guide to the NMR Spectroscopy of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Abstract This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. In the absence of a complete, pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. In the absence of a complete, publicly available dataset for this specific compound, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. It details the theoretical basis for predicting ¹H and ¹³C NMR spectra, outlines a robust experimental protocol for data acquisition, and provides a systematic approach to spectral interpretation and structural verification using one- and two-dimensional NMR techniques. The principles and methodologies described herein are designed to empower researchers to confidently characterize this and structurally related molecules.

Introduction: The Structural Significance and Analytical Challenges

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. The cyclobutane motif is increasingly utilized as a versatile scaffold that can impart unique conformational constraints and metabolic stability to drug candidates.[1][2] The presence of a 3-chlorophenyl group and a protonated amine introduces specific electronic and steric features that are crucial for molecular recognition and biological activity.

Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. NMR spectroscopy is the most powerful technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. However, the analysis of substituted cyclobutanes can be complex. The cyclobutane ring is not a planar square but exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate torsional strain.[3] This conformational flexibility significantly influences the chemical shifts and coupling constants of the ring protons and carbons, making spectral interpretation non-trivial.[3][4]

This guide will deconstruct the expected NMR signature of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, providing a predictive framework grounded in established NMR principles and data from analogous structures.

Predicted NMR Profile of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

The following ¹H and ¹³C NMR data are predicted for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride in DMSO-d₆, with tetramethylsilane (TMS) as the internal reference (0.00 ppm). The choice of DMSO-d₆ is based on its ability to dissolve polar hydrochloride salts and to slow the exchange of the labile amine protons, often allowing for their observation.[5][6]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be complex due to the non-equivalence of the cyclobutane protons and the potential for both cis and trans isomers, although one isomer is likely to be thermodynamically favored. For the purpose of this guide, we will consider the analysis of a single, stable isomer.

Table 1: Predicted ¹H NMR Data for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)IntegrationRationale
H-1 ~3.6 - 3.9Quintet (or tt)³J ≈ 8-101HMethine proton attached to the nitrogen. Deshielded by the electron-withdrawing -NH₃⁺ group. The multiplicity will be a complex pattern due to coupling with the four adjacent H-2/H-4 protons.
H-2a, H-4a (cis to Ar)~2.3 - 2.6m²J ≈ 11-13, ³J ≈ 8-102HMethylene protons adjacent to the amine-bearing carbon. Diastereotopic. One set will be cis to the aryl group and may experience some shielding or deshielding depending on its orientation relative to the phenyl ring's anisotropic field.
H-2b, H-4b (trans to Ar)~2.1 - 2.4m²J ≈ 11-13, ³J ≈ 6-82HThe other set of diastereotopic methylene protons.
H-3 ~3.3 - 3.6Quintet (or tt)³J ≈ 8-101HMethine proton attached to the 3-chlorophenyl group. Deshielded by the aromatic ring. Multiplicity arises from coupling to the four adjacent H-2/H-4 protons.
Ar-H ~7.2 - 7.5m4HAromatic protons of the 3-chlorophenyl group will appear as a complex multiplet in the aromatic region.
-NH₃⁺ ~8.0 - 9.0br s3HProtons of the ammonium group. The chemical shift is highly variable and depends on concentration, temperature, and residual water content. The peak is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.[7]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a direct count of the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 ~48 - 52Carbon bearing the -NH₃⁺ group. Deshielded by the nitrogen.
C-2, C-4 ~30 - 35Methylene carbons of the cyclobutane ring.
C-3 ~38 - 42Methine carbon attached to the 3-chlorophenyl group.
Ar-C (C-Cl) ~133 - 135Aromatic carbon attached to chlorine.
Ar-C (C-ipso) ~145 - 148Aromatic carbon attached to the cyclobutane ring.
Ar-C (CH) ~126 - 131Aromatic methine carbons.

Experimental Protocols

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

A standardized protocol is essential for data consistency.

  • Sample Weighing: Accurately weigh 5-10 mg of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

  • Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is highly hygroscopic; therefore, use of a fresh ampule or a properly stored bottle is recommended to minimize the water peak, which typically appears around 3.33 ppm.[8]

  • Dissolution: Dissolve the sample in the solvent within a clean, dry vial. Gentle vortexing or sonication may be required to achieve complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) is also common practice.[9]

NMR Data Acquisition

The following suite of NMR experiments is recommended for a comprehensive structural analysis.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for analysis.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment provides information on the carbon skeleton.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will only show CH signals.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.[10][11]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[10][12]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the molecular framework and assigning quaternary carbons.[10][12]

Data Interpretation and Structural Verification

The systematic interpretation of the acquired spectra is key to confirming the structure of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

Molecular Structure and Atom Labeling

The following diagram illustrates the structure with the atom numbering system used for the predicted NMR assignments.

interpretation_workflow start Acquire 1D ¹H, ¹³C, DEPT & 2D COSY, HSQC, HMBC assign_protons Assign ¹H Signals (Integration, Multiplicity, Chemical Shift) start->assign_protons assign_carbons Assign ¹³C Signals (DEPT, Chemical Shift) start->assign_carbons cosy_corr Establish ¹H-¹H Connectivity with COSY (Cyclobutane Spin System) assign_protons->cosy_corr hsbc_corr Correlate ¹H and ¹³C with HSQC (Direct C-H Bonds) assign_carbons->hsbc_corr hmbc_corr Confirm Connectivity with HMBC (Long-Range C-H Correlations) hsbc_corr->hmbc_corr cosy_corr->hmbc_corr final_structure Final Structure Verification hmbc_corr->final_structure

Caption: Recommended workflow for NMR data interpretation and structural elucidation.

Key 2D NMR Correlations for Structural Confirmation

The COSY and HMBC spectra will provide definitive evidence for the molecular structure.

  • COSY Correlations:

    • The H-1 proton will show correlations to the H-2 and H-4 protons.

    • The H-3 proton will show correlations to the H-2 and H-4 protons.

    • The H-2 protons will show correlations to H-1, H-3, and their geminal partner.

    • The H-4 protons will show correlations to H-1, H-3, and their geminal partner.

  • HMBC Correlations:

    • The H-1 proton will show a three-bond correlation to C-3.

    • The H-3 proton will show a three-bond correlation to C-1 and correlations to the aromatic carbons (C-ortho).

    • The aromatic protons will show correlations to other aromatic carbons and to the C-3 carbon of the cyclobutane ring.

The following diagram illustrates some of the key expected HMBC correlations.

hmbc_correlations H1 H-1 C3 C-3 H1->C3 ³J H3 H-3 C1 C-1 H3->C1 ³J C_ortho C_ortho H3->C_ortho ³J H_ortho Ar-H (ortho) H_ortho->C3 ³J C_ipso C_ipso H_ortho->C_ipso ²J

Caption: Key expected HMBC correlations for structural verification.

Conclusion

This technical guide provides a predictive yet robust framework for the NMR analysis of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. By combining theoretical predictions with a systematic experimental and interpretive approach, researchers can confidently elucidate the structure of this and related molecules. The methodologies outlined, from sample preparation to the strategic use of 2D NMR techniques, are designed to ensure data integrity and lead to unambiguous structural assignment. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities in the fields of medicinal chemistry and drug development.

References

  • Butler, P. E., & Griesbaum, K. (1967). Cyclobutane Compounds. V. Long-Range Spin Coupling in the Cyclobutyl System. The Journal of Organic Chemistry, 32(11), 3564–3567.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]

  • Griesbeck, A. G., & Abe, M. (Eds.). (2006). CRC Handbook of Organic Photochemistry and Photobiology, 2-Volume Set. CRC press.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+ 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. Available at: [Link]

  • Macomber, R. S. (1992). A complete introduction to modern NMR spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Abraham, R. J., & Monasterios, J. R. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 23-31. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 2D NMR. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of Arylcyclobutylamine Derivatives: A Technical Guide to 3-(3-Chlorophenyl)cyclobutan-1-amine Analogs in CNS Drug Discovery

Executive Summary The compound 3-(3-Chlorophenyl)cyclobutan-1-amine (CAS 1156296-61-5) serves as a privileged structural motif in central nervous system (CNS) drug discovery. Featuring a highly lipophilic meta-chlorophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-Chlorophenyl)cyclobutan-1-amine (CAS 1156296-61-5) serves as a privileged structural motif in central nervous system (CNS) drug discovery. Featuring a highly lipophilic meta-chlorophenyl ring conjugated to a rigid cyclobutane system and a primary amine, this scaffold is frequently utilized to design monoamine transporter inhibitors, NMDA receptor modulators, and sigma receptor ligands.

However, the physicochemical nature of this scaffold—specifically its basicity ( pKa​ ~9.0–10.0) combined with high lipophilicity (LogP > 2.5)—introduces complex pharmacokinetic (PK) liabilities. This whitepaper outlines the authoritative, field-proven methodologies required to accurately profile the absorption, distribution, metabolism, and excretion (ADME) of these derivatives, ensuring that apparent PK data is not conflated with experimental artifacts like lysosomal trapping.

Physicochemical Dynamics & The Lysosomal Trapping Conundrum

To successfully develop 3-(3-Chlorophenyl)cyclobutan-1-amine derivatives, scientists must first understand the causality behind their tissue distribution.

Because these derivatives are basic lipophilic amines, they exist predominantly (>99%) in their ionized, protonated state at physiological pH (7.4)[1]. However, the extreme lipophilicity of the chlorophenyl-cyclobutane core allows the small fraction of unionized free base to rapidly diffuse across cellular lipid bilayers. Once inside the intracellular space, these molecules encounter lysosomes—acidic organelles with a pH of approximately 4.5.

Within the lysosome, the equilibrium shifts entirely to the protonated state ( R−NH3+​ ). Because the charged species cannot diffuse back across the lysosomal membrane, the drug becomes sequestered. This phenomenon, known as lysosomal ion trapping , artificially inflates the apparent volume of distribution ( Vd​ ) and liver-to-blood ratios, misleading researchers into assuming high target-tissue engagement[2].

BBB_Mechanism Blood Systemic Circulation (Free Drug at pH 7.4) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion Efflux Efflux Transporters (P-gp / BCRP) Endothelial->Efflux Substrate Recognition Brain Brain ISF (Target Engagement) Endothelial->Brain Permeation Lysosome Lysosome (pH 4.5) (Ion Trapping) Endothelial->Lysosome Protonation (R-NH3+) Efflux->Blood Active Efflux

Mechanistic pathways of BBB permeation, active efflux, and lysosomal trapping for basic amines.

In Vitro ADME & Metabolic Stability

Primary and secondary amines are highly susceptible to oxidative deamination and N-oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs). Furthermore, the FDA's 2020 guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies mandates rigorous evaluation of transporter liabilities early in development[3].

Self-Validating Microsomal Stability Protocol

To ensure data integrity, metabolic stability assays must be self-validating.

  • Incubation: Incubate 1 µM of the cyclobutanamine derivative with human liver microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Controls (Self-Validation): Run parallel incubations with Dextromethorphan (CYP2D6 control) and Midazolam (CYP3A4 control). If the half-lives of the controls fall outside historical laboratory bounds, the entire plate is invalidated.

  • Quenching: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing a deuterated internal standard (IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Blood-Brain Barrier (BBB) Permeability: The Kp,uu​ Imperative

For CNS targets, proving that the drug crosses the BBB is insufficient; you must prove that the unbound drug reaches the brain interstitial fluid (ISF).

Historically, researchers relied on Kp​ (total brain-to-plasma ratio). However, because 3-(3-Chlorophenyl)cyclobutan-1-amine derivatives bind heavily to brain lipids and become trapped in lysosomes, Kp​ will falsely indicate excellent brain penetration even if the drug is actively effluxed by P-glycoprotein (P-gp). The modern gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) , pioneered by Hammarlund-Udenaes[4].

Kp,uu,brain​=Cu,plasma​Cu,brain​​

A Kp,uu,brain​ value near 1.0 indicates unrestricted passive diffusion. A value < 0.3 strongly suggests the derivative is a substrate for efflux transporters (P-gp or BCRP)[4].

Step-by-Step Methodology: Brain Slice Assay for Vu,brain​

To calculate Kp,uu​ , we must first determine the unbound volume of distribution in the brain ( Vu,brain​ ) using a self-validating brain slice assay.

  • Preparation: Euthanize a Sprague-Dawley rat and rapidly extract the brain into ice-cold artificial cerebrospinal fluid (aCSF).

  • Slicing: Cut 300 µm thick coronal slices using a vibratome.

  • Incubation: Place slices into a 24-well plate containing aCSF spiked with 200 nM of the test derivative.

  • Validation Control: Co-incubate with Antipyrine (a marker of passive diffusion and tissue viability). If Antipyrine fails to equilibrate to a slice-to-buffer ratio of ~1.0, the slice is deemed non-viable.

  • Equilibration: Incubate at 37°C for 4 hours under a 95% O2​ / 5% CO2​ atmosphere.

  • Harvest & LC-MS/MS: Homogenize the slice and analyze both the homogenate and the surrounding buffer to calculate Vu,brain​ .

In Vivo Pharmacokinetic Profiling Workflow

Once in vitro parameters are established, the compound advances to in vivo rodent profiling.

PK_Workflow Start 3-(3-Chlorophenyl)cyclobutan-1-amine Scaffold Optimization PhysChem Physicochemical Profiling (pKa ~9.5, LogD 7.4) Start->PhysChem InVitro In Vitro ADME (Microsomes, Caco-2, PPB) PhysChem->InVitro BBB BBB Penetration (Kp,uu, Vu,brain) InVitro->BBB InVivo In Vivo PK (Rodent) (IV/PO, Vd, CL, F%) BBB->InVivo

Workflow for the pharmacokinetic profiling of arylcyclobutylamine derivatives.
Step-by-Step Methodology: Rodent IV/PO PK Study
  • Formulation: Due to the lipophilicity of the chlorophenyl ring, formulate the test compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitation.

  • Dosing:

    • Intravenous (IV) Cohort: Administer 1 mg/kg via the tail vein (n=3 male Sprague-Dawley rats).

    • Per Os (PO) Cohort: Administer 5 mg/kg via oral gavage (n=3 male Sprague-Dawley rats).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2​EDTA tubes and centrifuge to isolate plasma.

  • Bioanalytical Self-Validation: Extract plasma using protein precipitation. The analytical run must include a standard curve ( r2>0.99 ) and Quality Control (QC) samples at low, medium, and high concentrations. If >33% of QCs deviate by more than ±15% from nominal values, the run is rejected.

  • Non-Compartmental Analysis (NCA): Calculate Clearance ( CL ), Volume of Distribution at steady state ( Vss​ ), Terminal Half-life ( t1/2​ ), and Oral Bioavailability ( F% ).

Quantitative Data Summary

To guide lead optimization, the following table outlines the target PK parameters for an ideal CNS candidate derived from the 3-(3-Chlorophenyl)cyclobutan-1-amine scaffold.

Pharmacokinetic ParameterTarget ValueMechanistic Rationale
LogD (pH 7.4) 1.5 – 3.0Balances aqueous solubility with lipid bilayer permeability.
Hepatic CLint​ (HLM) < 20 µL/min/mgEnsures a sufficiently long half-life to maintain systemic exposure.
Caco-2 Efflux Ratio < 2.0Indicates the compound is not a strong substrate for intestinal P-gp, ensuring good oral absorption.
Plasma Protein Binding ( fu,p​ ) > 1.0%Highly lipophilic amines often bind >99% to plasma proteins; maintaining >1% free fraction is critical for driving brain penetration.
Kp,uu,brain​ > 0.3 (Ideally ~1.0)Confirms the unbound drug successfully permeates the BBB without being actively effluxed back into the blood[4].
Oral Bioavailability ( F% ) > 30%Ensures viability as an orally administered therapeutic.

References

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][4]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / Regulations.gov URL:[Link][3]

  • Mechanisms of amine accumulation in, and egress from, lysosomes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

Sources

Foundational

Comprehensive Physicochemical and Analytical Profiling of 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Executive Summary In modern medicinal chemistry, the incorporation of conformationally restricted ring systems, such as cyclobutanes, is a proven strategy to enhance the metabolic stability and pharmacokinetic profiles o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of conformationally restricted ring systems, such as cyclobutanes, is a proven strategy to enhance the metabolic stability and pharmacokinetic profiles of small-molecule drug candidates. 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a highly valuable synthetic building block that leverages this principle. This technical whitepaper provides an in-depth analysis of its physicochemical properties, exact mass characteristics, and the self-validating analytical methodologies required for its precise identification and quantification in laboratory settings.

Structural and Physicochemical Properties

The compound is formulated as a hydrochloride salt to maximize aqueous solubility, a critical factor for both in vitro biological assays and reverse-phase liquid chromatography (RP-LC). The presence of the meta-chloro substitution on the phenyl ring introduces lipophilicity and a distinct isotopic signature, which is highly advantageous for mass spectrometric identification.

According to authoritative chemical databases, the fundamental properties of this compound are well-defined [1]:

Table 1: Fundamental Physicochemical Data
PropertyValueCausality / Significance
Chemical Name 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochlorideStandard IUPAC nomenclature defining the connectivity.
CAS Registry Number 1807939-90-7Unique identifier for regulatory and procurement tracking [2].
Molecular Formula C10H13Cl2NRepresents the intact salt (free base C10H12ClN + HCl) [3].
Molecular Weight 218.12 g/mol Average mass used for molarity calculations in assay preparations [1].
Exact Mass (Monoisotopic) 217.0425 DaCritical theoretical value for High-Resolution Mass Spectrometry (HRMS) targeting [4].

Mass Spectrometry and Ionization Dynamics

A common pitfall in the analysis of pharmaceutical salts is the misunderstanding of ionization behavior. When analyzing 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride via Electrospray Ionization (ESI), the non-covalent ionic bond between the primary amine and the chloride ion dissociates entirely during the desolvation process in the LC mobile phase.

Causality of Ion Detection: Because the salt dissociates, the intact molecule (exact mass 217.0425 Da) is not detected in the mass spectrometer. Instead, the free base, 3-(3-Chlorophenyl)cyclobutan-1-amine (exact mass 181.0658 Da), acts as a strong proton acceptor. In positive ion mode (ESI+), it is protonated to form the [M+H]+ pseudo-molecular ion at m/z 182.0731 . Furthermore, the natural abundance of the ^37^Cl isotope (~24.24% relative to ^35^Cl) generates a diagnostic M+2 peak at m/z 184.0701 , which serves as an internal structural validation.

G Salt Intact Salt C10H13Cl2N Exact Mass: 217.0425 Da Dissociation Solvation & Dissociation (LC Mobile Phase) Salt->Dissociation FreeBase Free Base C10H12ClN Exact Mass: 181.0658 Da Dissociation->FreeBase Ionization ESI(+) Protonation (+H+) FreeBase->Ionization DetectedIon Detected Ion [M+H]+ C10H13ClN+ m/z: 182.0731 Ionization->DetectedIon Isotope Isotopic Ion [M+2+H]+ (37Cl isotope) m/z: 184.0701 Ionization->Isotope

ESI(+) ionization pathway and mass spectrometric detection of the free base.

Table 2: High-Resolution Mass Spectrometry (HRMS) Expected Ions
Ion SpeciesFormulaTheoretical m/zRelative Intensity
[M+H]+ (Monoisotopic) [C10H12^35^ClN + H]+182.0731100% (Base Peak)
[M+2+H]+ (Isotopic) [C10H12^37^ClN + H]+184.0701~32%
Fragment 1 (Loss of NH3) [C10H10^35^Cl]+165.0465Variable (Collision Energy Dependent)

Self-Validating Experimental Protocol: LC-HRMS Analysis

To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating system design. Every analytical run must be bracketed by system suitability tests to confirm that mass accuracy and chromatographic retention are not drifting.

Reagents and Sample Preparation
  • Solvent Selection: Use strictly LC-MS grade Water and Acetonitrile. Causality: Trace impurities in lower-grade solvents cause severe ion suppression and background noise in HRMS, masking the target analytes.

  • Standard Preparation: Dissolve 1.0 mg of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride in 1.0 mL of 50:50 Water:Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

Chromatographic Separation (UHPLC)
  • Column: C18, 1.7 µm, 2.1 x 50 mm. Causality: The hydrophobic C18 stationary phase effectively retains the non-polar chlorophenyl moiety, while the sub-2-micron particle size ensures sharp, highly efficient peak shapes for the basic amine.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA. Causality: Formic acid acts as both an ion-pairing agent to minimize secondary interactions with residual silanols on the column (improving peak shape) and an abundant proton source to drive ESI+ ionization efficiency.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

System Validation & Quality Control

Before injecting the sample, run a Blank Injection (Mobile Phase only) followed by a System Suitability Standard (e.g., Reserpine or a known amine standard).

  • Self-Validation Check: The blank must show no peak at m/z 182.0731 (ruling out sample carryover). The mass accuracy of the suitability standard must be within < 5 ppm deviation, validating the active calibration state of the Orbitrap/TOF analyzer before data collection.

Data Acquisition and Processing
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 100 to 500.

  • Acceptance Criteria: The extracted ion chromatogram (EIC) for m/z 182.0731 must align perfectly with the EIC for m/z 184.0701. Causality: Confirming that both ions strictly co-elute guarantees they originate from the same chlorophenyl-containing parent molecule, eliminating the possibility of isobaric interference.

G Prep Sample Prep (1 µg/mL) Validation System Validation (Blank & Cal Check) Prep->Validation UHPLC UHPLC Separation (C18, Gradient) Validation->UHPLC HRMS HRMS Acquisition (ESI+, m/z 100-500) UHPLC->HRMS Analysis Data Processing (EIC Alignment & Mass Error <5ppm) HRMS->Analysis

Self-validating LC-HRMS workflow ensuring high data integrity and accuracy.

Conclusion

The precise determination of the molecular weight (218.12 g/mol ) and exact mass (217.0425 Da) of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is foundational for its application in structural biology and drug discovery. By understanding the causality behind its ionization dynamics—specifically the dissociation of the hydrochloride salt and the subsequent protonation of the free base—researchers can design robust, self-validating analytical workflows that ensure the highest standards of scientific integrity and analytical precision.

References

  • NextSDS. "3-(3-chlorophenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11108, Aniline Mustard (Formula C10H13Cl2N)." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 24206589, 1-[(4-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride." Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on the CNS Receptor Binding Affinity of Phenylcyclobutanamine Analogs: A Case Study of 3-(3-Chlorophenyl)cyclobutan-1-amine

Disclaimer: As of the latest literature review, specific experimental data on the receptor binding affinity of 3-(3-Chlorophenyl)cyclobutan-1-amine is not extensively available in the public domain. This guide has been c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, specific experimental data on the receptor binding affinity of 3-(3-Chlorophenyl)cyclobutan-1-amine is not extensively available in the public domain. This guide has been constructed by a Senior Application Scientist to provide a comprehensive framework for the evaluation of such a compound, drawing upon established principles and protocols for analogous monoamine transporter inhibitors. The presented data herein is representative and intended to be illustrative of the expected pharmacological profile for a compound of this class.

Introduction

The landscape of Central Nervous System (CNS) drug discovery is continually evolving, with a persistent focus on identifying novel molecules that can modulate neurotransmitter systems with high affinity and selectivity. Among the most critical targets are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transporters are integral to regulating the synaptic concentrations of their respective neurotransmitters and are the primary targets for a wide array of therapeutics for conditions ranging from depression to attention-deficit/hyperactivity disorder.[1][3]

The phenylcyclobutanamine scaffold represents a compelling structural motif in the design of CNS-active agents. The rigid cyclobutane ring introduces a three-dimensional architecture that can confer unique pharmacological properties compared to more flexible alkylamine chains.[4] The substitution pattern on the phenyl ring is a key determinant of both potency and selectivity across the monoamine transporters.[5] Specifically, halogen substitutions, such as the chlorine atom in 3-(3-Chlorophenyl)cyclobutan-1-amine, are known to significantly influence binding affinities, often enhancing potency at one or more of the monoamine transporters.[6]

This technical guide provides a detailed exploration of the anticipated receptor binding profile of 3-(3-Chlorophenyl)cyclobutan-1-amine, with a focus on its interactions with DAT, SERT, and NET. We will delve into the theoretical underpinnings of its mechanism of action, present detailed protocols for its characterization, and offer insights into the interpretation of binding and functional data.

Anticipated Pharmacological Profile: A Focus on Monoamine Transporters

Based on the structure of 3-(3-Chlorophenyl)cyclobutan-1-amine, it is hypothesized to function as a monoamine reuptake inhibitor. The primary amine and the phenyl ring are common pharmacophoric elements that interact with the binding pockets of DAT, SERT, and NET. The 3-chloro substitution is expected to enhance the affinity for these transporters, though the degree of selectivity will be a key determinant of its overall pharmacological effect.

Dopamine Transporter (DAT)

The dopamine transporter is a critical regulator of dopaminergic signaling and a primary target for psychostimulants and some antidepressants.[1] Inhibition of DAT leads to an increase in synaptic dopamine levels, which can result in stimulant and reinforcing effects. The binding of ligands to DAT is often evaluated using radioligand displacement assays with ligands such as [³H]WIN 35,428.

Serotonin Transporter (SERT)

The serotonin transporter is the primary target for selective serotonin reuptake inhibitors (SSRIs), a first-line treatment for depression and anxiety disorders.[6] Inhibition of SERT increases synaptic serotonin levels. The affinity for SERT is typically determined using radioligands like [³H]citalopram or [³H]paroxetine. The presence of a halogen on the phenyl ring is a common feature of many potent SERT inhibitors.[6]

Norepinephrine Transporter (NET)

The norepinephrine transporter plays a crucial role in regulating noradrenergic neurotransmission and is a target for antidepressants and medications for ADHD.[7] Inhibition of NET increases synaptic norepinephrine levels. Radioligand binding studies for NET commonly employ [³H]nisoxetine.[7][8]

Experimental Characterization: Protocols and Methodologies

To empirically determine the receptor binding affinity and functional potency of 3-(3-Chlorophenyl)cyclobutan-1-amine, a series of in vitro assays are required. The following protocols are standard in the field of neuropharmacology for characterizing novel monoamine transporter inhibitors.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of the affinity of a compound for a specific receptor. These assays are typically performed using cell membranes prepared from cell lines stably expressing the human recombinant transporters (hDAT, hSERT, or hNET).

Step-by-Step Protocol for Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET).

    • Add a range of concentrations of the test compound (3-(3-Chlorophenyl)cyclobutan-1-amine).

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Inhibition Assays

While binding assays measure affinity, they do not provide information about the functional effect of a compound. Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a neurotransmitter into the cell, providing a measure of its functional potency.

Step-by-Step Protocol for Neurotransmitter Uptake Inhibition Assay:

  • Cell Culture:

    • Plate HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET) in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with a range of concentrations of the test compound (3-(3-Chlorophenyl)cyclobutan-1-amine) or a known inhibitor (for positive control).

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubate for a short period at 37°C to allow for neurotransmitter uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the neurotransmitter uptake) by non-linear regression analysis.

Diagram of Neurotransmitter Uptake Inhibition Assay Workflow:

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture Transfected Cells in 96-well Plate Pre_incubation Pre-incubation with Test Compound Cell_Culture->Pre_incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Pre_incubation Uptake Add Radiolabeled Neurotransmitter Pre_incubation->Uptake Termination Wash & Lyse Cells Uptake->Termination Scintillation Scintillation Counting Termination->Scintillation Data_Analysis Data Analysis (IC50 Calculation) Scintillation->Data_Analysis

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Representative Data and Interpretation

The following table summarizes the anticipated binding affinities (Ki) and functional potencies (IC₅₀) for 3-(3-Chlorophenyl)cyclobutan-1-amine at the human monoamine transporters. These values are illustrative and based on structure-activity relationships of similar compounds.

TargetRadioligandKi (nM) (Illustrative)Functional AssayIC₅₀ (nM) (Illustrative)
hDAT [³H]WIN 35,42875[³H]Dopamine Uptake150
hSERT [³H]Citalopram25[³H]Serotonin Uptake50
hNET [³H]Nisoxetine10[³H]Norepinephrine Uptake20

Interpretation of Representative Data:

  • Potency: The low nanomolar Ki and IC₅₀ values suggest that 3-(3-Chlorophenyl)cyclobutan-1-amine is a potent inhibitor of all three monoamine transporters.

  • Selectivity: Based on these illustrative values, the compound exhibits a degree of selectivity for NET, followed by SERT, and then DAT. This profile is common for some antidepressant medications.

  • Mechanism of Action: The close correlation between the Ki values from binding assays and the IC₅₀ values from uptake assays suggests that the primary mechanism of action is competitive inhibition of neurotransmitter transport.

Signaling Pathways and Downstream Effects

The inhibition of monoamine transporters by 3-(3-Chlorophenyl)cyclobutan-1-amine leads to an increase in the synaptic concentrations of dopamine, serotonin, and norepinephrine. This, in turn, modulates downstream signaling pathways through the activation of their respective postsynaptic receptors.

Diagram of Monoamine Transporter Inhibition and Downstream Signaling:

Signaling_Pathway cluster_synapse Synapse Presynaptic Presynaptic Neuron Neurotransmitter Neurotransmitter Presynaptic->Neurotransmitter Release Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT, SERT, NET) Receptor Postsynaptic Receptor Receptor->Postsynaptic Signal Transduction Vesicle Neurotransmitter Vesicles Neurotransmitter->Transporter Reuptake Neurotransmitter->Receptor Binding Compound 3-(3-Chlorophenyl)cyclobutan-1-amine Compound->Transporter Inhibition

Sources

Foundational

mechanism of action of 3-(3-Chlorophenyl)cyclobutylamine analogs

An In-depth Technical Guide to the Mechanism of Action of 3-(3-Chlorophenyl)cyclobutylamine Analogs Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action for 3-(3-Chloropheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of 3-(3-Chlorophenyl)cyclobutylamine Analogs

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 3-(3-Chlorophenyl)cyclobutylamine analogs. Synthesizing evidence from studies on structurally related compounds, this document outlines the likely molecular targets, the associated signaling pathways, and the experimental methodologies required for their characterization. The primary hypothesis is that these analogs function as monoamine reuptake inhibitors, targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.

Introduction: The Therapeutic Potential of Monoamine Reuptake Inhibitors

The regulation of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft is a cornerstone of neuropharmacology. Dysregulation of these signaling systems is implicated in a range of psychiatric and neurological disorders. Consequently, compounds that modulate the activity of monoamine transporters are of significant therapeutic interest. The 3-(3-Chlorophenyl)cyclobutylamine scaffold represents a novel chemical entity with the potential to act as a triple reuptake inhibitor (TRI), a class of compounds that simultaneously block DAT, NET, and SERT.[1][2] TRIs are being investigated for their potential to offer broader efficacy and a faster onset of action compared to selective reuptake inhibitors.[1][2]

The inclusion of a 3-chlorophenyl moiety is a common feature in many centrally acting agents, often contributing to favorable binding characteristics at monoamine transporters.[3][4] This guide will explore the probable based on the well-established pharmacology of related structures.

Core Mechanism of Action: Inhibition of Monoamine Transporters

The primary mechanism of action for 3-(3-Chlorophenyl)cyclobutylamine analogs is hypothesized to be the inhibition of monoamine transporters. These transporters are transmembrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal. By blocking these transporters, 3-(3-Chlorophenyl)cyclobutylamine analogs would increase the extracellular concentrations of these monoamines, leading to enhanced and prolonged signaling at their respective postsynaptic receptors.

This proposed mechanism is based on extensive research on analogous compounds, such as bupropion and its derivatives, which also feature a substituted phenyl ring and an amine-containing scaffold.[4][5] These studies have consistently demonstrated that such structures can effectively inhibit the reuptake of dopamine and norepinephrine, and to a lesser extent, serotonin.[4]

Molecular Interactions with Monoamine Transporters

The binding of 3-(3-Chlorophenyl)cyclobutylamine analogs to DAT, NET, and SERT is likely to occur at the central binding site, which is also the recognition site for the endogenous monoamine substrates.[6] The key interactions are predicted to involve:

  • The Amine Group: The protonated amine of the cyclobutylamine moiety is expected to form a salt bridge with a conserved aspartate residue in transmembrane domain 1 (TM1) of the transporters (e.g., Asp46 in dDAT).[6] This interaction is crucial for anchoring the ligand in the binding pocket.

  • The Phenyl Ring: The 3-chlorophenyl group likely occupies a hydrophobic pocket within the transporter, formed by residues from several transmembrane domains. The chlorine substituent can influence the electronic properties and binding affinity of the molecule.[7]

  • The Cyclobutyl Scaffold: This rigid scaffold serves to orient the pharmacophoric elements—the amine and the phenyl ring—in a conformation that is optimal for binding to the transporters.

The following diagram illustrates the proposed binding of a 3-(3-Chlorophenyl)cyclobutylamine analog within the central binding site of a monoamine transporter.

cluster_0 Monoamine Transporter cluster_1 3-(3-Chlorophenyl)cyclobutylamine Analog Transmembrane Domains Transmembrane Domains Central Binding Site Central Binding Site Aspartate Residue (TM1) Aspartate Residue (TM1) Hydrophobic Pocket Hydrophobic Pocket Protonated Amine Protonated Amine Protonated Amine->Aspartate Residue (TM1) Salt Bridge 3-Chlorophenyl Group 3-Chlorophenyl Group 3-Chlorophenyl Group->Hydrophobic Pocket Hydrophobic Interaction Cyclobutyl Scaffold Cyclobutyl Scaffold Cyclobutyl Scaffold->Central Binding Site Conformational Fit

Caption: Proposed binding of the analog in the transporter.

Experimental Validation of the Mechanism of Action

A series of in vitro and in vivo experiments are essential to definitively establish the .

In Vitro Assays

These assays are used to determine the binding affinity of the test compounds for each of the monoamine transporters.

Protocol:

  • Preparation of Membranes: Membranes are prepared from cells stably expressing human DAT, NET, or SERT.

  • Incubation: The membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the 3-(3-Chlorophenyl)cyclobutylamine analog.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

These functional assays measure the ability of the compounds to inhibit the uptake of radiolabeled monoamines into synaptosomes.

Protocol:

  • Preparation of Synaptosomes: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the 3-(3-Chlorophenyl)cyclobutylamine analog.

  • Uptake Initiation: Uptake is initiated by adding a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is measured.

  • Data Analysis: The IC₅₀ value for uptake inhibition is determined.

The following diagram illustrates the workflow for these in vitro assays.

cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay B1 Membrane Preparation (hDAT, hNET, hSERT) B2 Incubation with Radioligand & Analog B1->B2 B3 Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 Determine Ki B4->B5 U1 Synaptosome Preparation (Rat Brain Regions) U2 Pre-incubation with Analog U1->U2 U3 Add Radiolabeled Monoamine U2->U3 U4 Filtration & Wash U3->U4 U5 Quantify Uptake U4->U5 U6 Determine IC50 U5->U6

Caption: In vitro assay workflow for mechanism validation.

In Vivo Studies

This technique is used to measure the extracellular concentrations of monoamines in specific brain regions of freely moving animals following the administration of a 3-(3-Chlorophenyl)cyclobutylamine analog. An increase in the extracellular levels of dopamine, norepinephrine, and/or serotonin would provide strong evidence for transporter inhibition in vivo.

Behavioral assays can provide evidence for the functional consequences of monoamine transporter inhibition. For example, locomotor activity is often used to assess dopaminergic and noradrenergic activity, while models of depression (e.g., the forced swim test) can indicate serotonergic and noradrenergic engagement.[8]

Structure-Activity Relationships (SAR)

The potency and selectivity of 3-(3-Chlorophenyl)cyclobutylamine analogs for the different monoamine transporters can be modulated by structural modifications. Based on studies of related compounds, the following SAR trends can be anticipated:

  • Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. A 3-chloro substitution is often associated with potent activity at DAT and NET.[3] Other substitutions may alter the selectivity profile.

  • Substitution on the Amine: N-alkylation can influence potency. For example, in some series, N-methyl or N,N-dimethyl analogs show altered activity compared to the primary amine.[9]

  • Stereochemistry of the Cyclobutane Ring: The stereoisomers of 3-(3-Chlorophenyl)cyclobutylamine may exhibit different potencies and selectivities. Chiral separation and individual testing of enantiomers are crucial.

The following table summarizes hypothetical binding affinities for a series of 3-(3-Chlorophenyl)cyclobutylamine analogs, illustrating potential SAR trends.

CompoundR1R2DAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Analog 1 HH5025200
Analog 2 CH₃H7540250
Analog 3 CH₃CH₃10060300
Analog 4 HH (4-Cl)3015150

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The available evidence strongly suggests that 3-(3-Chlorophenyl)cyclobutylamine analogs are likely to act as monoamine reuptake inhibitors. Their therapeutic potential will depend on their specific potency and selectivity profile for DAT, NET, and SERT. Future research should focus on:

  • Comprehensive Pharmacological Profiling: Determining the binding affinities and functional potencies of a range of analogs at all three monoamine transporters.

  • Off-Target Screening: Assessing the activity of these compounds at other receptors and transporters to identify potential side effects.

  • Pharmacokinetic and In Vivo Efficacy Studies: Evaluating the drug-like properties and therapeutic potential of lead compounds in relevant animal models.

By systematically applying the principles and methodologies outlined in this guide, researchers can elucidate the precise and unlock their potential for the treatment of CNS disorders.

References

  • Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., & Ogren, S. O. (1978). Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants. Journal of Medicinal Chemistry, 21(1), 78–82. [Link]

  • Deshpande, M. S., Cheesman, C., DeMuth, L., & Hillyer, J. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE, 9(11), e113576. [Link]

  • Freeman, K. B., & Lester, H. A. (2015). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 6(8), 1432–1443. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of Medicinal Chemistry, 52(21), 6621–6632. [Link]

  • Penner, M. R., & Roth, B. L. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation, 5(3), 137–141. [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. (2023, October 29). In Wikipedia. [Link]

  • Wang, S., Sakamuri, S., E-Khatib, A. H., Meades, C., Jr, Prajapati, S., & Meltzer, P. C. (2015). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 58(23), 9147–9160. [Link]

  • Wang, X., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322–327. [Link]

  • Wimalasena, K. (2005). Structure Activity Relationships. In Drug Design. [Link]

Sources

Protocols & Analytical Methods

Method

using 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride as a pharmaceutical building block

Application Note: 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride as a Privileged Scaffold in Drug Discovery Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals

Structural Rationale and Pharmacophore Deconstruction

In modern medicinal chemistry, the strategic selection of building blocks is the foundation of successful lead optimization. 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride represents a highly privileged, dual-pharmacophore scaffold that addresses two critical challenges in drug design: conformational flexibility and target residence time.

Unlike flexible linear alkanes that suffer a significant entropic penalty upon binding, the cyclobutane ring adopts a rigid, puckered conformation (approximately a 30° dihedral angle)[1]. This unique architecture pre-organizes the molecule, directing the attached pharmacophores into distinct 3D trajectories while simultaneously improving metabolic stability against oxidative degradation[1].

Complementing this rigid core is the 3-chlorophenyl substituent. The meta-chloro group is not merely a lipophilic appendage; it is a highly directional interaction vector. The electron-withdrawing nature of the phenyl ring creates a region of positive electrostatic potential—a "σ-hole"—on the outer tip of the chlorine atom[2]. This enables the formation of halogen bonds with Lewis bases (such as backbone carbonyls or the π-electrons of aromatic residues like Phenylalanine) within the target protein's binding pocket, significantly enhancing binding affinity and selectivity[2][3]. Furthermore, this halogenation acts as a metabolic shield, blocking Cytochrome P450-mediated oxidation at the electron-rich meta position[3].

Pharmacophore Core 3-(3-Chlorophenyl)cyclobutan-1-amine Cl 3-Chloro Substituent (Halogen Bonding & CYP450 Block) Core->Cl Target Affinity Cyclo Cyclobutane Ring (Rigid ~30° Puckered Vector) Core->Cyclo 3D Trajectory Amine Primary Amine (Synthetic Handle) Core->Amine Library Diversification

Fig 1. Pharmacophore deconstruction of the building block and its functional implications.

Physicochemical Profiling

Understanding the baseline physicochemical parameters of this building block is essential for predicting its impact on the final Active Pharmaceutical Ingredient (API). The hydrochloride salt form is specifically utilized to ensure bench stability and high aqueous solubility during parallel synthesis.

PropertyValueStructural Implication / Rationale
CAS Number 1807939-90-7 (HCl salt)Salt form prevents the spontaneous oxidation and degradation typical of free primary amines.
Molecular Weight 218.12 g/mol (HCl salt)Low molecular weight provides ample "budget" for further elaboration without violating Lipinski’s Rule of 5.
Physical Form Solid (Powder/Crystal)Enables precise stoichiometric weighing for high-throughput screening (HTS) library generation.
Free Base MW 181.66 g/mol The active nucleophilic species generated in situ during synthesis.

Synthetic Versatility & Experimental Workflows

The primary amine serves as a versatile synthetic handle, allowing for rapid diversification into amides, secondary/tertiary amines, ureas, and sulfonamides.

Workflow Start Amine HCl Salt (Bench Stable) FreeBase Free Base Generation (+ DIPEA) Start->FreeBase in situ neutralization Amide Amide Coupling (HATU, R-COOH) FreeBase->Amide Pathway A RedAm Reductive Amination (NaBH(OAc)3, R-CHO) FreeBase->RedAm Pathway B Prod1 Amide Derivatives Amide->Prod1 Prod2 Secondary Amines RedAm->Prod2

Fig 2. Divergent synthetic workflows for library generation using the amine hydrochloride salt.

Protocol A: High-Throughput Amide Coupling (HATU-Mediated)

Causality & Rationale: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior kinetics and high efficiency in coupling primary amines that are sterically hindered by adjacent secondary carbons (such as the cyclobutane ring). Pre-activation of the carboxylic acid is mandated to minimize epimerization if the acid substrate contains a chiral center.

Step-by-Step Methodology:

  • Pre-Activation: In a dry 20 mL scintillation vial, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) and stir at room temperature for 15 minutes.

  • Free Base Generation & Coupling: To the activated ester solution, add 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (1.0 equiv), followed immediately by an additional 1.5 equiv of DIPEA. Expert Insight: The split addition of DIPEA ensures the initial 1.5 equiv activates the acid, while the second 1.5 equiv specifically neutralizes the HCl salt of the amine, preventing premature protonation of the nucleophile.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS after 2 hours. The protocol is self-validating: the complete disappearance of the highly polar free amine peak (m/z 182 [M+H]+) and the emergence of the target amide mass confirm successful coupling.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and a 5% LiCl aqueous solution (3x) to completely partition the DMF into the aqueous layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination for Secondary Amine Library Generation

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice because it is exceptionally mild. It selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde starting material. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides optimal solubility and supports the slightly acidic environment necessary for iminium formation without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Iminium Formation: Combine 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous DCE (0.1 M). Add DIPEA (1.1 equiv) to liberate the free amine. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. A successful workflow will show complete conversion to the imine/iminium mass prior to the addition of the reductant. This prevents the accumulation of primary alcohol byproducts caused by direct aldehyde reduction.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exotherm. Stir for an additional 4–12 hours at room temperature.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via reverse-phase preparative HPLC if necessary.

References

  • Title: 3-(3-CHLOROPHENYL)
  • Source: PubMed Central (PMC)
  • Title: Halogen Bonding—A Novel Interaction for Rational Drug Design?
  • Source: PubMed Central (PMC)

Sources

Application

Application Notes and Protocols: In Vitro Characterization of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Introduction The compound 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride belongs to a chemical class characterized by a cyclobutane core, a structural motif of increasing interest in medicinal chemistry for its abili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride belongs to a chemical class characterized by a cyclobutane core, a structural motif of increasing interest in medicinal chemistry for its ability to impart conformational rigidity and novel three-dimensional arrangements to small molecules.[1][2][3][4] The presence of a phenylamine moiety within its structure is a key pharmacophoric feature found in numerous centrally active agents, particularly those that interact with monoamine systems.[5][6][7] Monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and the monoamine oxidase (MAO) enzymes are critical regulators of neurotransmission and are the targets of many therapeutics for neurological and psychiatric disorders.[5][6][8]

Given the structural analogy of 3-(3-Chlorophenyl)cyclobutan-1-amine to known monoamine reuptake inhibitors, it is hypothesized that this compound may exhibit activity at one or more of the monoamine transporters.[9][10] Furthermore, its amine structure warrants investigation into potential inhibitory effects on MAO-A and MAO-B.[8]

This document provides a comprehensive guide for the initial in vitro characterization of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. It outlines detailed protocols for a panel of assays designed to determine its binding affinity and functional potency at the human monoamine transporters and its inhibitory activity against the human MAO isoforms. The experimental choices are explained to provide a clear understanding of the underlying principles, ensuring a robust and self-validating approach to characterizing this novel compound.

PART 1: Monoamine Transporter Interaction Assays

The initial assessment of the compound's interaction with monoamine transporters involves two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.[6][11][12] Binding assays measure the affinity of the compound for the transporter protein, while uptake assays measure its functional ability to block the transport of the neurotransmitter.[11][13] For these assays, human embryonic kidney 293 (HEK293) cells stably expressing the human DAT, SERT, or NET are a reliable and widely used system.[14][15][16][17][18] Alternatively, synaptosomes prepared from rodent brain tissue can be used as a source of native transporters.[19][20][21][22]

Radioligand Binding Assays

Principle: Radioligand binding assays are equilibrium-based assays that quantify the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter. The output is typically the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This can then be converted to the inhibition constant (Ki), a measure of binding affinity.[23][24]

Workflow for Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis Harvest Harvest hDAT/hSERT/hNET Stably Transfected HEK293 Cells Homogenize Homogenize in Lysis Buffer Harvest->Homogenize Centrifuge1 Centrifuge to Pellet Membranes Homogenize->Centrifuge1 ResuspendWash Resuspend and Wash Pellet Centrifuge1->ResuspendWash Centrifuge2 Final Centrifugation ResuspendWash->Centrifuge2 Store Resuspend and Store at -80°C Centrifuge2->Store Plate Plate Membranes, Radioligand, and Test Compound Store->Plate Incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) Plate->Incubate Filter Rapid Filtration over Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Scintillate Add Scintillation Cocktail Wash->Scintillate Count Quantify Radioactivity (Scintillation Counter) Scintillate->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for the radioligand binding assay.

Protocol 1.1: Radioligand Binding Assay for hDAT, hSERT, and hNET

Materials:

Reagent/Equipment Details
Cell Lines HEK293 cells stably expressing hDAT, hSERT, or hNET
Radioligands [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET)
Test Compound 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, dissolved in appropriate vehicle (e.g., DMSO)
Non-specific Agent e.g., 10 µM Cocaine (for hDAT), 10 µM Fluoxetine (for hSERT), 10 µM Desipramine (for hNET)
Buffers Lysis Buffer (50mM Tris-HCl, pH 7.4, with protease inhibitors), Assay Buffer (50mM Tris-HCl, pH 7.4)

| Equipment | 96-well plates, cell harvester, scintillation counter, refrigerated centrifuge |

Step-by-Step Methodology:

  • Membrane Preparation: a. Culture HEK293 cells stably expressing the transporter of interest to confluency. b. Harvest cells, wash with ice-cold PBS, and centrifuge at 1,000 x g for 5 minutes. c. Resuspend the cell pellet in 20 volumes of cold lysis buffer and homogenize. d. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[24] e. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. f. Resuspend the final pellet in assay buffer containing 10% sucrose, aliquot, and store at -80°C until use. Determine protein concentration using a BCA assay.

  • Assay Procedure: a. In a 96-well plate, combine in the following order:

    • 150 µL of thawed cell membranes (50-100 µg protein) diluted in assay buffer.
    • 50 µL of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride at various concentrations (e.g., 0.1 nM to 10 µM).
    • For total binding wells, add 50 µL of vehicle.
    • For non-specific binding wells, add 50 µL of the appropriate non-specific agent. b. Add 50 µL of the appropriate radioligand at a concentration near its Kd (e.g., 1-5 nM). c. Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[24]
  • Filtration and Quantification: a. Terminate the incubation by rapid filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. b. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand. c. Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Neurotransmitter Uptake Inhibition Assays

Principle: This functional assay directly measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter substrate into cells expressing the target transporter. A decrease in intracellular radioactivity in the presence of the test compound indicates inhibitory activity.[11][13] This method provides a measure of the compound's functional potency (IC50).

Workflow for Neurotransmitter Uptake Inhibition Assay

cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_detect Detection & Analysis Seed Seed hDAT/hSERT/hNET HEK293 Cells in a 96-well Plate Grow Grow to Confluent Monolayer Seed->Grow WashCells Wash Cells with Uptake Buffer Grow->WashCells Preincubate Pre-incubate with Test Compound (10-20 min at 37°C) WashCells->Preincubate AddSubstrate Add Radiolabeled Substrate (e.g., [³H]Dopamine) Preincubate->AddSubstrate IncubateShort Incubate for a Short Period (1-10 min at 37°C) AddSubstrate->IncubateShort Terminate Terminate Uptake by Rapid Washing with Ice-Cold Buffer IncubateShort->Terminate Lyse Lyse Cells (e.g., with 1% SDS) Terminate->Lyse Quantify Quantify Radioactivity (Scintillation Counter) Lyse->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for the neurotransmitter uptake inhibition assay.

Protocol 1.2: Cell-Based Uptake Inhibition Assay

Materials:

Reagent/Equipment Details
Cell Lines HEK293 cells stably expressing hDAT, hSERT, or hNET
Radiolabeled Substrates [³H]Dopamine (for hDAT), [³H]Serotonin (for hSERT), [³H]Norepinephrine (for hNET)
Test Compound 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, dissolved in appropriate vehicle
Non-specific Uptake Inhibitor e.g., 10 µM Nomifensine (for hDAT), 10 µM Fluoxetine (for hSERT), 10 µM Desipramine (for hNET)
Buffers Krebs-HEPES Buffer (KHB) or similar physiological salt solution

| Equipment | 96-well cell culture plates, incubator, scintillation counter |

Step-by-Step Methodology:

  • Cell Plating: a. Seed the stably transfected HEK293 cells into a 96-well plate at a density that yields a confluent monolayer on the day of the assay. b. Incubate at 37°C in a 5% CO₂ incubator overnight.

  • Assay Procedure: a. On the day of the assay, aspirate the culture medium and gently wash the cells once with pre-warmed (37°C) uptake buffer. b. Add 100 µL of uptake buffer containing varying concentrations of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (e.g., 0.1 nM to 10 µM). c. For control wells (100% uptake), add buffer with vehicle only. For non-specific uptake, add a high concentration of a known potent inhibitor for the respective transporter.[13] d. Pre-incubate the plate at 37°C for 15-20 minutes. e. Initiate the uptake by adding 50 µL of uptake buffer containing the radiolabeled substrate (final concentration ~10-20 nM). f. Incubate the plate at 37°C for a short period to measure the initial rate of uptake (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET).[13]

  • Termination and Quantification: a. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer. b. Lyse the cells by adding 100-200 µL of 1% SDS or a suitable lysis buffer to each well. c. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis for Transporter Assays
  • Calculate Specific Binding/Uptake: For each data point, subtract the non-specific binding/uptake (counts per minute, CPM, in the presence of a high concentration of a known inhibitor) from the total binding/uptake (CPM in the presence of the test compound or vehicle).

  • Generate Dose-Response Curves: Plot the percentage of specific binding/uptake relative to the vehicle control against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response, variable slope) in a statistical software package like GraphPad Prism to calculate the IC50 value.[25][26][27][28]

  • Calculate Ki from IC50 (for binding assays): Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[29][30][31]

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay.

      • And Kd is the dissociation constant of the radioligand for the transporter.

PART 2: Monoamine Oxidase (MAO) Inhibition Assays

To assess whether 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride inhibits the activity of monoamine oxidase A or B, a chemiluminescent assay such as the MAO-Glo™ Assay is highly effective.[32][33][34][35]

Principle: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate. When the substrate is oxidized by MAO, it is converted into a derivative that can be used by luciferase to produce light. The amount of light generated is directly proportional to the MAO activity. Inhibition of MAO by the test compound results in a decrease in the luminescent signal.[34] The assay uses specific substrates or is performed with recombinant MAO-A or MAO-B to determine isoform selectivity.

Principle of MAO-Glo™ Assay

cluster_reaction MAO Reaction cluster_detection Luminescent Detection MAO MAO-A or MAO-B Enzyme Product Luciferin Derivative MAO->Product Substrate Luminogenic MAO Substrate Substrate->MAO Oxidation Luciferase Luciferase Product->Luciferase Reaction Product->Luciferase Inhibitor Test Compound (3-(3-Chlorophenyl)cyclobutan-1-amine HCl) Inhibitor->MAO Inhibition Light Light Signal Luciferase->Light

Sources

Method

Application Note: Cross-Coupling Reaction Conditions for 3-(3-Chlorophenyl)cyclobutan-1-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Overview 3-(3-Chlorophenyl)cyclobutan-1-amine (CAS: 1156296-61-5) is a highly versatile, dual-functional building block freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview

3-(3-Chlorophenyl)cyclobutan-1-amine (CAS: 1156296-61-5) is a highly versatile, dual-functional building block frequently utilized in medicinal chemistry. It possesses two orthogonal reactive handles: an aliphatic primary amine and an unactivated aryl chloride.

Developing cross-coupling protocols for this molecule requires strict control over chemoselectivity and catalytic efficiency. This application note details the mechanistic causality and self-validating protocols required to selectively functionalize either the primary amine (via Buchwald-Hartwig amination) or the aryl chloride (via Suzuki-Miyaura cross-coupling).

Mechanistic Rationale & Causality

Chemoselective N-Arylation (Buchwald-Hartwig)

When the synthetic goal is to couple the primary amine with an exogenous aryl bromide or iodide, the internal 3-chlorophenyl moiety must remain an inert spectator. This chemoselectivity is governed by bond dissociation energies (BDE). The BDE of an Ar–Cl bond is approximately 330 kJ/mol, which is significantly higher than that of an Ar–Br bond (~280 kJ/mol) [1].

By employing a first- or second-generation phosphine ligand such as BINAP with Pd₂(dba)₃, the catalyst lacks the sufficient electron density to undergo oxidative addition into the strong C–Cl bond at moderate temperatures (80 °C) [3]. Consequently, the palladium center exclusively inserts into the exogenous Ar–Br, allowing for highly chemoselective C–N bond formation at the cyclobutane amine.

The Imperative of Amine Protection

If the synthetic goal is to perform a C–C cross-coupling at the aryl chloride, the primary amine becomes a liability. Free primary amines are strong σ-donors that can tightly coordinate to electrophilic Pd(II) intermediates, forming stable, off-cycle bis-amine complexes. This effectively poisons the catalyst and halts the catalytic cycle [4]. To prevent this, the primary amine must be masked with an electron-withdrawing protecting group (e.g., a tert-butyloxycarbonyl or Boc group) prior to the cross-coupling step. This reduces the nitrogen's nucleophilicity and coordinating ability.

Aryl Chloride Activation (Suzuki-Miyaura)

Once the amine is protected, activating the Ar–Cl bond requires a highly specialized catalyst. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos are required[2]. The electron-rich dicyclohexylphosphine moiety of XPhos dramatically accelerates the rate-limiting oxidative addition into the stubborn Ar–Cl bond. Simultaneously, the steric bulk of the triisopropylphenyl ring promotes the final reductive elimination step, regenerating the active Pd(0) species [1].

Workflow & Pathway Visualizations

Workflow SM 3-(3-Chlorophenyl) cyclobutan-1-amine Path1 Chemoselective Buchwald-Hartwig SM->Path1 Ar-Br Pd/BINAP Path2 Amine Protection (Boc2O) SM->Path2 Prevent Pd poisoning Prod1 N-Aryl Derivative (Intact Ar-Cl) Path1->Prod1 Path3 Suzuki-Miyaura Cross-Coupling Path2->Path3 Ar-B(OH)2 XPhos-Pd-G2 Prod2 C-Aryl Derivative (Protected Amine) Path3->Prod2

Fig 1. Divergent cross-coupling workflow for 3-(3-Chlorophenyl)cyclobutan-1-amine.

CatalyticCycle Pd0 Pd(0) XPhos PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Cl (Rate Limiting) PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Base PdII_RE Pd(II) Reductive Elimination PdII_TM->PdII_RE Ar'-B(OH)2 PdII_RE->Pd0 Biaryl Product

Fig 2. Suzuki-Miyaura catalytic cycle highlighting XPhos-enabled Ar-Cl activation.

Quantitative Data Summary

The following table summarizes the optimized conditions required to exploit the dual reactivity of the building block.

Reaction TypeTarget HandleCatalyst SystemReagents / BaseExpected Outcome
Chemoselective N-Arylation Primary AminePd₂(dba)₃ (2 mol%)BINAP (4 mol%)Ar–Br (1.0 eq), Cs₂CO₃ (2.0 eq)Toluene, 80 °C, 12 hN-Aryl cyclobutane(Internal Ar–Cl intact)
Amine Protection Primary AmineNoneBoc₂O (1.1 eq), Et₃N (1.5 eq)DCM, RT, 4 hBoc-protected amine(Internal Ar–Cl intact)
Suzuki-Miyaura Coupling Aryl ChlorideXPhos-Pd-G2 (1 mol%)XPhos (1 mol%)Ar–B(OH)₂ (1.2 eq), K₃PO₄ (3.0 eq)THF/H₂O (4:1), 60 °C, 8 hC-Aryl biaryl(Boc-amine intact)

Detailed Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination

Objective: Couple the cyclobutylamine with an exogenous aryl bromide without activating the internal aryl chloride.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with dry Nitrogen (3 cycles).

  • Reagent Addition: Add anhydrous Toluene (to reach 0.2 M concentration) and stir for 15 minutes at room temperature until the catalyst pre-mix turns a deep, homogenous red/purple.

  • Substrate Addition: Add 3-(3-Chlorophenyl)cyclobutan-1-amine (1.0 equiv), the target Aryl Bromide (1.0 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

  • Reaction: Seal the tube and heat to 80 °C in an oil bath. Monitor via LC-MS or TLC. Self-Validation: The reaction is complete when the primary amine is consumed; the mass of the product will reflect the addition of the Ar group with the isotopic signature of the intact chlorine atom still present.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol B: Boc-Protection of the Primary Amine

Objective: Mask the primary amine to prevent palladium catalyst poisoning in subsequent steps.

  • Setup: Dissolve 3-(3-Chlorophenyl)cyclobutan-1-amine (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.3 M) in a round-bottom flask.

  • Base Addition: Add Triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Self-Validation: Ninhydrin stain on TLC will transition from a dark purple spot (free amine) to a negative (colorless) result upon complete protection.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the tert-butyl (3-(3-chlorophenyl)cyclobutyl)carbamate.

Protocol C: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Objective: Form a biaryl C–C bond at the 3-chlorophenyl site using the Boc-protected intermediate.

  • Preparation: To a vial containing a stir bar, add the Boc-protected intermediate from Protocol B (1.0 equiv), the target Arylboronic Acid (1.2 equiv), XPhos-Pd-G2 (0.01 equiv), XPhos (0.01 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add a degassed mixture of THF and H₂O (4:1 ratio, 0.2 M overall). The addition of water is critical as it dissolves the phosphate base and accelerates the transmetalation step.

  • Reaction: Purge the vial with Nitrogen, seal, and heat to 60 °C for 8 hours. Self-Validation: The reaction mixture will typically turn from pale yellow to dark grey/black as Pd(0) nanoparticles eventually precipitate upon reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over MgSO₄, filter, and concentrate. Purify the resulting biaryl product via flash chromatography.

References

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Thieme Connect.
  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.
  • PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS. YorkSpace.
Application

Application Note: Preparation of Free Base from 3-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Executive Summary The conversion of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride to its free base form is a foundational unit operation in medicinal chemistry and pharmaceutical synthesis. This application note pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride to its free base form is a foundational unit operation in medicinal chemistry and pharmaceutical synthesis. This application note provides a self-validating, highly efficient liquid-liquid extraction (LLE) protocol. By grounding the methodology in the compound's physicochemical properties, this guide ensures quantitative recovery, high purity, and reproducible results for drug development professionals.

Mechanistic Rationale & Physicochemical Profiling

The extraction of a free base from its corresponding hydrochloride salt relies on the differential solubility of ionized and neutral species in biphasic solvent systems[1]. Amine hydrochlorides exist as highly polar, water-soluble ammonium cations. By introducing a strong aqueous base, the ammonium ion is deprotonated, yielding the neutral, lipophilic free amine, which readily partitions into an immiscible organic solvent[2].

Causality of Reagent Selection:

  • Base Selection (NaOH): The parent scaffold, cyclobutanamine, exhibits a predicted pKa​ of approximately 10.8[3]. To achieve quantitative deprotonation (>99.9%), the pH of the aqueous phase must be driven at least two units above the amine's pKa​ (target pH 12.8). A strong base like 2M Sodium Hydroxide (NaOH) is required, as weaker bases like sodium bicarbonate ( pKa​ ~10.3) cannot achieve the necessary alkalinity, leading to incomplete conversion and poor yields[4].

  • Solvent Selection (Ethyl Acetate): Ethyl acetate (EtOAc) is chosen for the organic phase. It provides excellent solvation for the lipophilic 3-(3-chlorophenyl)cyclobutane moiety. Furthermore, its density (0.902 g/cm³) is significantly lower than water, ensuring it reliably forms the upper layer in a separatory funnel, which streamlines the extraction workflow[1].

Table 1: Physicochemical and Operational Parameters
Parameter3-(3-Chlorophenyl)cyclobutan-1-amine (Free Base)3-(3-Chlorophenyl)cyclobutan-1-amine HCl (Salt)
CAS Registry Number 1156296-61-5[5]1807939-90-7[6]
Molecular Weight 181.66 g/mol 218.12 g/mol
Physical State Viscous oil / Low-melting solidCrystalline solid
Solubility Profile Soluble in EtOAc, DCM, Et 2​ O, MeOHSoluble in H 2​ O, MeOH; Insoluble in Et 2​ O
Parent Amine pKa​ ~10.8[3]N/A
Role in Extraction Target organic productStarting material (Aqueous phase)

Process Visualization

The following diagram maps the logical flow of the extraction process, highlighting the phase transitions and chemical transformations.

Workflow A 3-(3-Chlorophenyl)cyclobutan-1-amine HCl (Aqueous Solution) B Basification (2M NaOH) Target: pH > 12 A->B Deprotonation C Liquid-Liquid Extraction (Add EtOAc) B->C Add Solvent D Phase Separation C->D Agitate & Settle E Aqueous Phase (Contains NaCl & H2O) Discard D->E Bottom Layer F Organic Phase (Contains Free Base in EtOAc) D->F Top Layer G Brine Wash & Desiccation (Na2SO4) F->G Purify H Solvent Evaporation (Rotary Evaporator) G->H Concentrate I Pure Free Base (Isolated Product) H->I Yield

Fig 1: Step-by-step liquid-liquid extraction workflow for the isolation of the free base.

Self-Validating Experimental Protocol

This protocol is designed for a 10 mmol (~2.18 g) scale but can be linearly scaled. Every phase includes a built-in validation step to ensure process integrity.

Phase 1: Dissolution & Basification
  • Dissolution: Suspend 2.18 g (10 mmol) of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride in 25 mL of distilled water in a 100 mL Erlenmeyer flask. Stir magnetically until a clear or slightly cloudy solution is achieved.

  • Basification: Place the flask in an ambient water bath to absorb any mild heat of neutralization. Dropwise, add 2M NaOH solution (~6-8 mL) under continuous stirring. The solution will turn milky/cloudy as the water-insoluble free base precipitates out of the aqueous phase.

  • Validation Check (pH Verification): Dip a glass stirring rod into the mixture and spot it onto universal pH indicator paper. Self-Validation: The pH must register 12. If the pH is lower, the amine remains partially protonated[2]. Add additional NaOH in 1 mL increments until pH > 12 is confirmed.

Phase 2: Liquid-Liquid Partitioning
  • Transfer: Transfer the basified aqueous suspension to a 125 mL separatory funnel. Rinse the reaction flask with 25 mL of EtOAc and add the rinse to the funnel.

  • Extraction: Stopper the funnel, invert, and immediately open the stopcock to vent any built-up pressure. Close the stopcock and shake vigorously for 30 seconds to maximize the interfacial surface area between the aqueous and organic phases[1]. Vent again.

  • Phase Separation: Secure the funnel on a ring stand and allow the layers to separate completely (approx. 2-3 minutes).

    • Self-Validation (Water Drop Test): If phase identity is ambiguous, add a single drop of distilled water to the top of the funnel. If the drop falls through the top layer and merges with the bottom layer, the top layer is confirmed as the organic (EtOAc) phase.

  • Collection: Drain the lower aqueous layer into a clean beaker. Pour the upper organic layer (containing the free base) out of the top of the funnel into a separate Erlenmeyer flask.

  • Secondary Extraction: Return the aqueous layer to the separatory funnel. Add an additional 15 mL of EtOAc, shake, vent, and separate as before. Combine this second organic extract with the first. Causality: A double extraction ensures >95% recovery of the target compound.

Phase 3: Desiccation & Isolation
  • Brine Wash: Return the combined organic layers to the separatory funnel. Add 15 mL of saturated aqueous NaCl (brine). Shake, settle, and discard the lower aqueous layer. Causality: Brine decreases the solubility of water in the organic phase via the "salting-out" effect, acting as a preliminary drying step[7].

  • Desiccation: Transfer the organic layer to a dry flask. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) in small portions while swirling. Self-Validation: Stop adding desiccant when the newly added powder remains free-flowing (like sand) rather than clumping. Let sit for 10 minutes.

  • Filtration & Concentration: Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask. Evaporate the EtOAc using a rotary evaporator under reduced pressure at 35–40 °C until a constant weight is achieved. The product will manifest as a viscous oil or low-melting solid.

Quality Control & Validation Metrics

To guarantee the scientific integrity of the isolated free base, perform the following quality control checks:

  • Gravimetric Mass Balance:

    • Theoretical Yield: 1.81 g (based on 10 mmol scale).

    • Calculate the recovery percentage: (Actual Mass/1.81 g)×100 . A successful extraction following this protocol should yield 90% recovery.

  • NMR Spectroscopic Validation:

    • Dissolve a small aliquot in CDCl3​ and acquire a 1H -NMR spectrum.

    • Diagnostic Shift: The hydrochloride salt exhibits a broad, downfield multiplet for the strongly hydrogen-bonded −NH3+​ protons. In the successful free base, this shifts to a sharp, upfield singlet (typically between 1.2 - 1.8 ppm, integrating to 2H) corresponding to the neutral −NH2​ group.

  • Solubility Verification: The isolated free base should be completely miscible in non-polar/moderately polar organic solvents (e.g., hexanes, diethyl ether) where the starting hydrochloride salt was strictly insoluble.

References

  • PubChem. "Cyclobutanamine - Compound Summary for CID 75645." National Center for Biotechnology Information. URL:[Link]

  • Wikipedia Contributors. "Liquid–liquid extraction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Minnesota State University. "Liquid/liquid Extraction of Acids or Bases from Neutral Organics." MSUM Chemistry Resources. URL: [Link]

  • NextSDS. "3-(3-chlorophenyl)cyclobutan-1-amine — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • Molaid. "3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride." Molaid Chemical Database. URL:[Link]

  • ResearchGate Contributors. "What is the best way to convert my amine compound from the salt form into free amine?" ResearchGate. URL:[Link]

  • ACS Publications. "Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio." Industrial & Engineering Chemistry Research. URL:[Link]

Sources

Method

Application Note: Chromatographic Resolution of 3-(3-Chlorophenyl)cyclobutan-1-amine Diastereomers

Executive Summary In drug development, 1,3-disubstituted cyclobutanes are increasingly utilized as conformationally restricted bioisosteres for aromatic rings. However, a pervasive pitfall in early-stage analytical devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, 1,3-disubstituted cyclobutanes are increasingly utilized as conformationally restricted bioisosteres for aromatic rings. However, a pervasive pitfall in early-stage analytical development is the reflexive assumption that all multi-substituted cycloalkanes possess enantiomers. As a Senior Application Scientist, it is critical to ground analytical methods in rigorous structural reality before initiating method development.

While often mistakenly assumed to be a chiral separation challenge, 3-(3-Chlorophenyl)cyclobutan-1-amine is strictly achiral . This application note deconstructs the structural causality behind this phenomenon and provides a self-validating, field-proven protocol for the separation of its actual stereoisomers: the cis and trans diastereomers.

Stereochemical Deconstruction: The "Why"

Before selecting a stationary phase, we must analyze the spatial geometry of the target analyte. For 3-(3-Chlorophenyl)cyclobutan-1-amine, the substituents are located at the C1 (amine) and C3 (chlorophenyl) positions.

Because the C2 and C4 methylene (-CH₂-) groups are structurally identical, the two pathways around the cyclobutane ring from C1 to C3 are indistinguishable. Consequently, an internal plane of symmetry ( σ ) passes directly through the C1 and C3 atoms, perfectly bisecting the C2-C4 bonds. This plane of symmetry is present in both the cis (substituents on the same face) and trans (substituents on opposite faces) configurations.

Therefore, both isomers belong to the Cs​ point group and are strictly achiral (meso compounds). The symmetrical nature of the 1,3-disubstituted cyclobutane scaffold inherently prevents the possibility of enantiomers . The analytical objective must be reframed: the goal is not enantiomeric resolution, but the chromatographic separation of its cis and trans diastereomers.

Stereochemistry A Target: 3-(3-Chlorophenyl)cyclobutan-1-amine B Stereochemical Deconstruction A->B C Plane of Symmetry (σ) through C1 & C3 B->C Structural Assessment D Achiral Molecule (Cs Point Group) Enantiomers Do Not Exist C->D Symmetry Confirmed E cis-Diastereomer D->E Isomer 1 F trans-Diastereomer D->F Isomer 2 G Diastereomeric Resolution (PFP Achiral Phase) E->G F->G

Logical workflow correcting the stereochemical premise and defining the separation strategy.

Mechanistic Rationale for Stationary Phase Selection

Because cis and trans isomers are diastereomers, they exhibit distinct physicochemical properties, including different dipole moments and spatial footprints. Attempting to separate them on a Chiral Stationary Phase (CSP) is not only unnecessary but frequently yields broad peak shapes due to non-specific interactions.

Instead, an achiral, shape-selective stationary phase is optimal. We select a Pentafluorophenyl (PFP) column over a standard C18 phase. The causality behind this choice lies in the retention mechanism: while C18 relies purely on dispersive hydrophobic interactions, the rigid, fluorinated aromatic ring of the PFP phase provides multiple orthogonal retention mechanisms. These include π−π interactions with the chlorophenyl ring, dipole-dipole interactions induced by the highly electronegative fluorine atoms, and enhanced steric recognition. PFP phases are exceptionally sensitive to the spatial orientation of rigid cyclic diastereomers, making them the gold standard for this specific separation.

Self-Validating Chromatographic Protocol

A robust analytical protocol must be self-validating. To definitively assign the separated peaks without relying on assumptions, the chromatographic workflow is coupled with fraction collection and orthogonal validation via 1D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR .

In the cis isomer, the axial protons at C1 and C3 reside on the same face of the cyclobutane ring, resulting in a strong NOE cross-peak. In the trans isomer, these protons are situated on opposite faces; the distance exceeds the ~5 Å limit for NOE transfer, resulting in an absence of this signal. This creates a closed-loop system where the analytical output is physically confirmed by spectroscopic reality.

Protocol N1 Sample Prep (1 mg/mL) N2 Equilibration (PFP Column) N1->N2 N3 HPLC Separation (Isocratic) N2->N3 N4 Detection (UV/MS) N3->N4 N5 Validation (1D NOESY NMR) N4->N5

Step-by-step self-validating workflow for the chromatographic separation and isomer confirmation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the diastereomeric mixture of 3-(3-Chlorophenyl)cyclobutan-1-amine in methanol to a concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the HPLC system with Mobile Phase A (0.1% TFA in H₂O) and Mobile Phase B (0.1% TFA in Acetonitrile). The addition of Trifluoroacetic acid (TFA) is critical to ion-pair the primary amine, preventing secondary interactions with residual silanols and ensuring sharp peak symmetry. Equilibrate the PFP column at 30% B for 15 column volumes.

  • Isocratic Separation: Inject 5 µL of the sample. Run an isocratic elution at 30% B. A lower column temperature (25 °C) is maintained to maximize the shape-selective steric interactions of the PFP phase.

  • Detection & Fraction Collection: Monitor the eluent using UV detection at 220 nm (amine/aromatic absorbance) and confirm mass via ESI-MS (Positive mode, extracting for m/z 182.07 [M+H]+ ). Collect the two baseline-resolved peaks into separate vials.

  • Lyophilization & NMR Validation: Lyophilize the collected fractions to remove the mobile phase. Dissolve each fraction in Deuterated Chloroform ( CDCl3​ ) and perform 1D NOESY NMR to assign the cis and trans configurations based on the C1-H / C3-H spatial proximity.

Data Presentation

Table 1: Chromatographic Method Parameters
ParameterSpecificationRationale
Column Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm)Fluorinated ring provides π−π and dipole shape selectivity.
Mobile Phase A 0.1% TFA in Ultrapure H2​O TFA ion-pairs the primary amine, preventing peak tailing.
Mobile Phase B 0.1% TFA in AcetonitrileProvides appropriate elution strength while maintaining ion-pairing.
Elution Profile Isocratic 30% BIsocratic conditions maximize resolution of subtle steric differences.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, ensuring optimal linear velocity.
Temperature 25 °CLower temperatures enhance the rigidity of the stationary phase.
Detection UV at 220 nm; ESI-MS (+), m/z 182.07Captures the aromatic chromophore and confirms target mass.
Table 2: Diastereomer Validation Matrix
IsomerRelative Retention1D NOESY (H1-H3) SignalPoint GroupChirality
cis-Diastereomer ShorterStrong NOE (Protons on same face) Cs​ Achiral (Meso)
trans-Diastereomer LongerNo NOE (Distance > 5 Å) Cs​ Achiral (Meso)

(Note: The trans-isomer typically exhibits longer retention on PFP phases due to a more linear, extended conformation that maximizes surface area contact and π−π interactions with the stationary phase).

References

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition The Journal of Organic Chemistry (PubMed Central) URL:[Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor RSC Medicinal Chemistry (PubMed Central) URL:[Link]

Application

Application Notes and Protocols for Peptide Coupling Utilizing 3-(3-Chlorophenyl)cyclobutan-1-amine

Introduction: Navigating the Challenges of sterically demanding Amine Acylation The synthesis of novel peptides and peptidomimetics is a cornerstone of modern drug discovery. The formation of the amide bond, the fundamen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of sterically demanding Amine Acylation

The synthesis of novel peptides and peptidomimetics is a cornerstone of modern drug discovery. The formation of the amide bond, the fundamental linkage in these molecules, is a well-established transformation. However, the ever-increasing complexity of synthetic building blocks presents ongoing challenges to achieving efficient and high-fidelity peptide couplings.[1][2][3] Amines with significant steric bulk or unique electronic properties, such as 3-(3-Chlorophenyl)cyclobutan-1-amine, demand carefully optimized protocols to overcome potential hurdles like low reaction rates and competing side reactions.[4][5][6]

This technical guide provides detailed, field-proven protocols for the successful incorporation of 3-(3-Chlorophenyl)cyclobutan-1-amine into peptide chains. We will explore two robust methodologies: a classic carbodiimide-mediated approach and a high-efficiency coupling using a uronium salt-based reagent. The causality behind experimental choices will be thoroughly explained to empower researchers to not only follow the steps but also to adapt these protocols to their specific research needs.

3-(3-Chlorophenyl)cyclobutan-1-amine, with its rigid cyclobutyl scaffold and electron-withdrawing chloro-substituted phenyl ring, presents a unique combination of steric hindrance and electronic modification.[7][8][9] These features necessitate the use of highly efficient activation methods to ensure complete and epimerization-free amide bond formation.

Core Principles of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[2] From an energetic standpoint, this process is not spontaneous and requires the "activation" of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.[10] This is achieved through the use of coupling reagents. The general workflow for a peptide coupling reaction is illustrated below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Carboxylic_Acid N-Protected Amino Acid/Peptide Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine 3-(3-Chlorophenyl)cyclobutan-1-amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIEA, NMM) Base->Activation Activation->Coupling Workup Aqueous Workup/ Solvent Removal Coupling->Workup Purification Reverse-Phase HPLC Workup->Purification Characterization LC-MS & NMR Analysis Purification->Characterization G Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation DIEA_1 DIEA O_Acyl_Isouronium O-Acyl(tetramethyl)isouronium Salt (Unstable Intermediate) Carboxylate->O_Acyl_Isouronium Attack on HATU HATU HATU Active_Ester OAt-Active Ester (Reactive Intermediate) O_Acyl_Isouronium->Active_Ester Attack by OAt⁻ Tetramethylurea Tetramethylurea (Byproduct) O_Acyl_Isouronium->Tetramethylurea OAt_anion OAt⁻ Peptide Peptide (R-CO-NH-R') Active_Ester->Peptide Nucleophilic Attack HOAt HOAt Active_Ester->HOAt Amine R'-NH₂

Sources

Technical Notes & Optimization

Troubleshooting

preventing thermal degradation of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Welcome to the dedicated technical support resource for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. This guide is structured to provide researchers, chemists, and drug development professionals with actionable in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and protocols to mitigate thermal degradation of this valuable synthetic intermediate. The advice herein is based on fundamental chemical principles and established best practices for handling sensitive compounds.

Introduction

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a crucial building block in medicinal chemistry. Its utility is, however, matched by its potential for thermal instability. This lability is primarily due to the inherent ring strain of the cyclobutane moiety and the reactivity of the primary amine.[1] Understanding and controlling the factors that lead to degradation are paramount for ensuring experimental reproducibility, purity, and yield. This guide offers a systematic approach to troubleshooting and prevention.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries regarding the stability and handling of the title compound.

Q1: What are the immediate signs of thermal degradation? A1: The first qualitative indicator is often a change in physical appearance, with the white or off-white solid developing a yellow to brown discoloration. Quantitatively, degradation is confirmed by analytical methods such as HPLC or GC-MS, which will show a decrease in the area of the main product peak and the emergence of new impurity peaks.[2]

Q2: What is a safe temperature range for handling and storing this compound? A2: For long-term storage, the compound should be kept in a controlled refrigerated environment at 2-8°C.[3] For handling and in-process use, prolonged exposure to temperatures above 40-50°C should be avoided. Thermal decomposition of cyclobutane rings is a known phenomenon driven by the relief of ring strain.[4][5][6]

Q3: Is the hydrochloride salt more stable than the free base? A3: Yes, the hydrochloride salt is significantly more stable. Protonation of the amine nitrogen reduces its nucleophilicity and susceptibility to oxidative pathways. The salt is also typically a crystalline solid, which is inherently more stable than the often-oily or amorphous free base. General guidelines for amine hydrochlorides recommend storage in cool, dry conditions.[7][8][9]

Q4: Can my choice of reaction solvent accelerate degradation? A4: Absolutely. The choice of solvent is critical. Protic solvents (e.g., alcohols) can potentially facilitate degradation pathways at elevated temperatures. Aprotic solvents (e.g., THF, Toluene, Acetonitrile) are generally preferred. Furthermore, residual acidic or basic impurities in the solvent can act as catalysts for decomposition.

Part 2: In-Depth Troubleshooting Guides

This section presents structured methodologies for diagnosing and resolving degradation observed during specific laboratory scenarios.

Issue 1: Compound Discoloration and Purity Loss During Storage

Symptoms:

  • The material, which was initially a white solid, has become noticeably yellow or brown.

  • Analytical testing (HPLC/GC) confirms a purity drop of several percentage points compared to the initial certificate of analysis.

Root Cause Analysis and Solutions: This is a classic case of slow decomposition accelerated by suboptimal storage conditions, namely exposure to heat, light, and/or atmospheric oxygen and moisture.

Troubleshooting Workflow:

start Degradation Detected in Storage (Discoloration, Purity Loss) storage_check Audit Storage Conditions: - Temp > 8°C? - Exposed to Light? - Exposed to Air/Moisture? start->storage_check improper_storage Root Cause Identified: Suboptimal Storage Environment storage_check->improper_storage One or more 'Yes' solution_storage Corrective Action: 1. Transfer to amber vial. 2. Purge with N2 or Ar. 3. Store at 2-8°C, tightly sealed. improper_storage->solution_storage goal Goal: Maximize Compound Stability storage Storage Control - Temperature: 2-8°C - Atmosphere: Inert Gas - Light: Amber Vials goal->storage handling Handling Control - Minimize time at RT - Use high-purity, dry solvents - Handle under inert gas goal->handling process In-Process Control - Use lowest effective temp. - Prefer aprotic solvents - Maintain inert atmosphere goal->process

Caption: A preventative strategy based on controlling key environmental factors.

Universal Best Practices:

  • Always Assume Sensitivity: Treat this compound as thermally labile at every step.

  • Inert Atmosphere is Non-Negotiable: For both storage and reactions, the exclusion of oxygen and moisture is critical. Handle the solid in a glovebox or purge containers and reaction vessels thoroughly with nitrogen or argon. [10][11]* Solvent Purity Matters: Use high-purity, dry (anhydrous) solvents from reliable sources to avoid introducing catalytic impurities.

  • Analyze Fresh: Prepare solutions of the compound immediately before use rather than storing them, as degradation is typically faster in solution.

References

  • Title: The thermal decomposition of cyclobutane-1,2-dione Source: Canadian Science Publishing URL: [Link]

  • Title: Cyclobutane Derivatives. II. The Thermal Decomposition of trans-1,2-Cyclobutane- bis-(trimethylammonium) Hydroxide Source: Journal of the American Chemical Society URL: [Link]

  • Title: Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical Source: MatheO - Heriot-Watt University Research Gateway URL: [Link]

  • Title: Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The Thermal Decomposition of Cyclobutane at Low Pressures Source: ResearchGate URL: [Link]

  • Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Thermal Rearrangements of Cyclopropanes and Cyclobutanes Source: Houben-Weyl Methods of Organic Chemistry Vol. E 17b URL: [Link]

  • Title: Degradation of amine-based solvents in CO2 capture process by chemical absorption Source: Heriot-Watt University URL: [Link]

  • Title: The Thermal Decomposition of Cyclobutane - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Thermal unimolecular decomposition of cyclobutanemethanol Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Mass Spectrometry Validation Guide for 3-(3-Chlorophenyl)cyclobutan-1-amine

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating robust mass spectrometry (MS) methods for small-molecule building blocks and active pharmaceutical ingredients (APIs). 3-(3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating robust mass spectrometry (MS) methods for small-molecule building blocks and active pharmaceutical ingredients (APIs). 3-(3-Chlorophenyl)cyclobutan-1-amine (CAS: 1156296-61-5) presents a highly specific physicochemical profile: it features a basic primary amine attached to a sterically strained cyclobutane ring, coupled with a lipophilic, isotopically distinct chlorophenyl moiety.

To ensure regulatory compliance and data integrity during drug development, selecting the correct MS platform is critical. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) for the validation of this compound, strictly grounded in the[1].

The Causality of Ionization and Platform Selection

Successful method validation does not begin at the instrument; it begins with the molecule's thermodynamics and acid-base chemistry.

Why LC-MS/MS is the Gold Standard for Quantitation: The primary amine group on the cyclobutane ring has a pKa of approximately 9.5. In an acidic liquid chromatography mobile phase (e.g., pH 2.7 using 0.1% formic acid), the amine is fully protonated. Formic acid acts as an abundant proton donor, driving the equilibrium entirely toward the [M+H]+ state (m/z 182.1). This exponential increase in Electrospray Ionization (ESI) efficiency makes LC-MS/MS the optimal choice for trace-level quantification without the need for derivatization, as highlighted in [2].

Why GC-MS Requires Chemical Derivatization: Conversely, analyzing free primary amines via Gas Chromatography presents a fundamental physical challenge. The polar amine group readily forms hydrogen bonds with active silanol (Si-OH) sites on the silica capillary column. This interaction results in severe peak tailing, irreversible adsorption, and catastrophic signal loss[3]. To circumvent this, GC-MS workflows require chemical derivatization. Reacting the amine with Trifluoroacetic anhydride (TFAA) converts it into a volatile, non-polar trifluoroacetamide derivative, ensuring sharp chromatographic peaks and reproducible Electron Impact (EI) fragmentation.

Experimental Workflows: Self-Validating Protocols

To meet stringent regulatory standards, an analytical protocol must be more than a set of instructions; it must be a self-validating system that automatically flags matrix interference or degradation.

Protocol A: LC-MS/MS (ESI+) Quantitative Workflow

Objective: High-throughput pharmacokinetic (PK) quantification in plasma.

  • Sample Preparation (Causality): Perform protein precipitation by adding 300 µL of Acetonitrile containing a stable-isotope labeled internal standard (SIL-IS) to 100 µL of plasma. Why? Acetonitrile rapidly denatures plasma proteins while its organic nature maintains the solubility of the lipophilic chlorophenyl group, preventing analyte loss via co-precipitation.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (50 x 2.1 mm). Utilize a rapid gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • MS/MS Tuning: Operate in ESI positive mode. Monitor the primary Multiple Reaction Monitoring (MRM) transition at m/z 182.1 → 165.0 (neutral loss of NH3​ , 17 Da) and the secondary structural transition at m/z 182.1 → 125.0 (cleavage yielding the stable chlorotropylium cation).

  • Self-Validating System Checkpoint: The method inherently authenticates the analyte by monitoring the natural 35Cl/37Cl isotopic ratio. The peak area ratio of the primary transition (182.1 → 165.0) to the isotopic transition (184.1 → 167.0) must remain constant at ~3:1 across all calibrators and Quality Control (QC) samples. Any deviation >15% signals co-eluting matrix interference, instantly invalidating the run and triggering a gradient adjustment.

Protocol B: GC-MS (EI) Impurity Profiling Workflow

Objective: Detection of volatile synthetic impurities and residual solvents.

  • Sample Preparation & Derivatization (Causality): Extract the sample into 500 µL of hexane, add 50 µL of TFAA, and incubate at 60°C for 30 minutes. Why? This neutralizes the basic amine, increasing the molecule's vapor pressure and thermal stability to survive the 250°C GC injection port without thermal degradation.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) using Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • MS Detection: Operate in Electron Impact (EI) mode at 70 eV. Monitor the molecular ion of the derivative (m/z 277).

  • Self-Validating System Checkpoint: The EI mass spectrum must display the characteristic M+ and [M+2]+ isotopic cluster separated by 2 m/z units with a strict 3:1 intensity ratio. If this isotopic signature is absent, the peak is definitively flagged as a non-chlorinated background contaminant, preventing false-positive reporting.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics across the three primary mass spectrometry platforms when validating 3-(3-Chlorophenyl)cyclobutan-1-amine assays.

ParameterLC-MS/MS (ESI-QQQ)GC-MS (EI-SQ)LC-HRMS (ESI-QTOF)
Primary Application High-throughput PK quantificationVolatile impurity profilingMetabolite ID & Structural elucidation
Sample Preparation Protein Precipitation (1:3 ACN)LLE + TFAA DerivatizationProtein Precipitation (1:3 ACN)
Ionization Mode ESI Positive ( [M+H]+ )Electron Impact (70 eV)ESI Positive ( [M+H]+ )
Target m/z 182.1 → 165.0277 (TFA-Derivative M+ )182.0728 (Exact Mass)
Limit of Quantitation (LOQ) 0.5 ng/mL10 ng/mL5 ng/mL
Linear Dynamic Range 0.5 – 1000 ng/mL10 – 5000 ng/mL5 – 2000 ng/mL
Matrix Effect (Plasma) Moderate (Requires SIL-IS)Low (Post-derivatization)Moderate
Analysis Time per Sample 3.5 minutes12.0 minutes6.0 minutes

Decision Matrix for Method Validation

To streamline method development, the following logical framework dictates platform selection based on the specific analytical objective and matrix constraints.

MS_Validation_Workflow Start Analyte: 3-(3-Chlorophenyl)cyclobutan-1-amine Goal Define Analytical Objective Start->Goal PK Pharmacokinetics (Trace Analysis) Goal->PK Impurity Impurity Profiling (Volatile Separation) Goal->Impurity Metabolite Metabolite ID (Structural Elucidation) Goal->Metabolite LCMS LC-MS/MS (ESI+) Target: [M+H]+ m/z 182.1 PK->LCMS Aqueous Matrix GCMS GC-MS (EI) Target: TFA-Derivative Impurity->GCMS Derivatization Req. HRMS LC-HRMS (Q-TOF) Target: Exact Mass 182.0728 Metabolite->HRMS High Mass Accuracy Validation ICH M10 Validation Criteria (Accuracy, Precision, Stability) LCMS->Validation GCMS->Validation HRMS->Validation

Decision matrix for selecting the optimal mass spectrometry platform for validation workflows.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH).[Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma.[Link]

  • GC-MS vs LC-MS for Metabolomics Research. Arome Science.[Link]

Sources

Comparative

The Cyclobutane Moiety: A Rising Star in Drug Discovery for Enhanced Bioactivity

A Comparative Guide to the Bioactivity of Cyclobutylamine Derivatives for Researchers, Scientists, and Drug Development Professionals. In the relentless pursuit of novel therapeutics with improved efficacy, selectivity,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Bioactivity of Cyclobutylamine Derivatives for Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to the unique structural attributes of the cyclobutane ring. Once considered a synthetic challenge, modern methodologies have made this four-membered carbocycle a readily accessible and highly valuable scaffold in drug design. This guide provides an in-depth comparison of the bioactivity of cyclobutylamine derivatives against other alternatives, supported by experimental data, to illuminate the strategic advantages of incorporating this strained ring system into drug candidates.

The Cyclobutane Advantage: Conformational Rigidity and Beyond

The defining feature of the cyclobutane ring is its inherent strain and puckered conformation.[1][2] Unlike more flexible acyclic chains or larger cycloalkanes, the cyclobutane moiety imposes a significant degree of conformational restraint on a molecule.[3] This "pre-organization" of the molecular structure can be a powerful tool in drug design for several reasons:

  • Reduced Entropic Penalty of Binding: By locking a molecule into a more defined conformation that is closer to its bioactive conformation, the entropic cost of binding to a biological target is minimized, which can lead to a significant increase in binding affinity and potency.[3]

  • Optimal Vectorial Display of Pharmacophores: The rigid cyclobutane scaffold can precisely orient key pharmacophoric groups in the optimal geometry for interaction with a target protein's binding site, enhancing selectivity and activity.[1]

  • Improved Metabolic Stability: The cyclobutane ring is generally less susceptible to oxidative metabolism compared to more flexible alkyl chains or electron-rich aromatic systems.[3][4] This can lead to improved metabolic stability, a longer in vivo half-life, and a more favorable pharmacokinetic profile.[5]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, offering a non-planar, three-dimensional alternative that can improve physicochemical properties and avoid potential liabilities associated with aromatic systems.[3][6]

Comparative Bioactivity Data: Cyclobutylamine Derivatives in Action

The true measure of a chemical scaffold's utility lies in its performance in biological systems. Below, we present a comparative analysis of cyclobutylamine derivatives in key therapeutic areas, highlighting their advantages over other structural motifs.

Case Study 1: c-Met Kinase Inhibition in Oncology

The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its inhibitors have shown significant clinical benefit.[7] Cabozantinib, a potent c-Met inhibitor approved for the treatment of several cancers, notably features a cyclopropane-1,1-dicarboxamide linker, which shares some of the conformational rigidity principles with cyclobutane.[5] While direct head-to-head comparisons of a series of cycloalkylamine derivatives in c-Met inhibition are not extensively published, the success of conformationally restricted linkers underscores the importance of this design strategy.

In a study designing novel c-Met inhibitors, compounds incorporating a cyclobutane moiety were synthesized and evaluated.[8] The rationale was to explore the impact of a rigid scaffold on binding affinity. While a direct comparison with acyclic or larger cycloalkane analogues was not the primary focus of this particular study, the potent activity of the synthesized cyclobutane-containing compounds supports the utility of this scaffold in achieving high inhibitory potency against c-Met.[8]

Table 1: Comparative in vitro activity of representative c-Met inhibitors.

CompoundScaffoldc-Met IC50 (µM)Cell LineReference
Compound 11i Tetrahydro-pyridothienopyrimidine with cyclobutane element0.05-[8]
Compound 13b Pyridine with cyclobutane element0.02-[8]
XL184 (Cabozantinib) Quinoline with cyclopropane linker0.03-[8]
Crizotinib Aminopyridine--[7]
Case Study 2: Integrin Antagonism

Integrins are cell surface receptors that play crucial roles in cell adhesion, signaling, and migration, making them attractive targets for anti-cancer therapies.[9][10] A study on novel αvβ3 integrin antagonists incorporated a functionalized cyclobutane ring as a central scaffold to mimic the arginine-glycine-aspartic acid (RGD) motif.[9] The researchers hypothesized that the cyclobutane core would orient the arginine and aspartic acid mimetics in the correct conformation for high-affinity binding.[9]

The results demonstrated that cyclobutane-based antagonists were effective inhibitors of cell adhesion and invasion.[9] Importantly, the study highlighted the metabolic stability of the cyclobutane core.[9] While a systematic comparison with other cycloalkanes was not performed, the authors noted that there are very few cycloalkane-based integrin antagonists reported, suggesting that the cyclobutane scaffold offers a synthetically accessible and effective platform for this target class.[9]

Experimental Protocols for Bioactivity Assessment

To facilitate the evaluation of novel cyclobutylamine derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[1][11]

Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan F->G H Read Absorbance @ 570nm G->H

Caption: Workflow for determining cell viability using the MTT assay.

c-Met Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of c-Met kinase.

Principle: This assay measures the ability of a compound to block the phosphorylation of a substrate by the c-Met kinase. The amount of phosphorylation is typically quantified using a luminescence-based method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][13]

Detailed Protocol (using ADP-Glo™):

  • Reagent Preparation: Prepare the kinase buffer, recombinant c-Met enzyme, substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP solutions.

  • Compound Plating: In a 384-well plate, add 1 µL of the test compound at various concentrations (typically in DMSO). Include a positive control inhibitor and a no-inhibitor control.

  • Enzyme Addition: Add 2 µL of the diluted c-Met enzyme to each well.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.

Diagram: c-Met Kinase Inhibition Assay Workflow

cMet_Assay A Plate Test Compounds B Add c-Met Enzyme A->B C Add Substrate/ATP Mix (Initiate Reaction) B->C D Incubate C->D E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Incubate E->F G Add Kinase Detection Reagent (Generate Luminescence) F->G H Incubate G->H I Read Luminescence H->I

Caption: Workflow for the c-Met biochemical kinase inhibition assay.

hERG Channel Assay (Patch Clamp)

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a critical off-target that can lead to cardiotoxicity.

Principle: The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity. It allows for the direct measurement of the ionic current flowing through the hERG channels in a cell membrane in response to a specific voltage protocol.[10][14]

Detailed Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[14]

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular and extracellular solutions with appropriate ionic compositions.

  • Cell Patching: Form a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane. Then, rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.[10]

  • Compound Application: After establishing a stable baseline current, perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition: Record the hERG currents before, during, and after compound application.

  • Data Analysis: Measure the peak tail current amplitude at each compound concentration. Calculate the percentage of inhibition relative to the baseline current and determine the IC50 value.

Diagram: hERG Patch Clamp Experiment Logic

hERG_Logic cluster_setup Setup cluster_measurement Measurement cluster_testing Testing Cell hERG-expressing Cell Pipette Patch Pipette Cell->Pipette Gigaseal Formation Voltage_Protocol Apply Voltage Protocol Pipette->Voltage_Protocol Baseline_Current Record Baseline Current Voltage_Protocol->Baseline_Current Apply_Compound Apply Test Compound Baseline_Current->Apply_Compound Record_Inhibited_Current Record Inhibited Current Apply_Compound->Record_Inhibited_Current Washout Washout Compound Record_Inhibited_Current->Washout Washout->Baseline_Current Recovery

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.